3,4,5-Trihydroxybenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trihydroxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5S/c7-13(11,12)3-1-4(8)6(10)5(9)2-3/h1-2,8-10H,(H2,7,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQGCOFCDNGFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2355804-35-0 | |
| Record name | 3,4,5-trihydroxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
High-Efficiency Synthesis of 3,4,5-Trihydroxybenzenesulfonamide
A Multi-Stage Technical Guide for Medicinal Chemists
Executive Summary & Strategic Value
3,4,5-Trihydroxybenzenesulfonamide (THBSA) represents a high-value scaffold in medicinal chemistry, particularly as a potent inhibitor of carbonic anhydrase (CA) isoforms and a versatile antioxidant pharmacophore. Its structural homology to gallic acid, combined with the sulfonamide "zinc-binding group" (ZBG), makes it a critical intermediate for developing selective inhibitors targeting bacterial virulence factors or tumor-associated CA isoforms (e.g., hCA IX/XII).
This guide details a high-fidelity synthesis pathway designed for reproducibility and scalability. Unlike direct chlorosulfonation of electron-rich polyphenols—which often leads to polymerization or regio-isomeric mixtures—this protocol utilizes a Sandmeyer-type chlorosulfonyl substitution on 3,4,5-trimethoxyaniline. This ensures precise regiochemistry and high yields before the final global deprotection.
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed to avoid the instability of free polyphenols until the final step. The strategy relies on the "Protect-Activate-Deprotect" logic:
-
Precursor Selection: 3,4,5-Trimethoxyaniline is chosen as the starting material.[1] The methoxy groups protect the hydroxyls and direct the electronic environment.
-
Regiospecific Functionalization: The amino group is converted to a sulfonyl chloride via a diazonium intermediate (Meerwein reaction variant), guaranteeing the sulfonamide is installed exactly at the 1-position.
-
Global Deprotection: Boron tribromide (
) is employed for simultaneous demethylation, avoiding the harsh conditions of acid hydrolysis that could degrade the sulfonamide bond.
Synthesis Pathway Diagram
Caption: Step-wise transformation from aniline precursor to final polyphenolic sulfonamide.
Detailed Experimental Protocol
Stage 1: Synthesis of 3,4,5-Trimethoxybenzenesulfonyl Chloride
Objective: Convert the aniline moiety to a sulfonyl chloride via a diazonium intermediate. Reaction Type: Sandmeyer-type Chlorosulfonation.
Reagents:
-
3,4,5-Trimethoxyaniline (1.0 eq)[1]
-
Sodium Nitrite (
) (1.1 eq) -
Hydrochloric Acid (conc.[2] HCl)
-
Sulfur Dioxide (
) gas or saturated solution -
Copper(II) Chloride (
) (catalytic, 0.2 eq)
Protocol:
-
Diazotization: Dissolve 3,4,5-trimethoxyaniline in a mixture of concentrated HCl and glacial acetic acid (1:1 v/v). Cool the solution to -5°C to 0°C using an ice-salt bath.
-
Add an aqueous solution of
dropwise, maintaining the temperature below 0°C. Stir for 30 minutes to ensure complete formation of the diazonium salt. -
Sulfonyl Chloride Formation: In a separate vessel, saturate glacial acetic acid with
gas (bubbling for ~30 mins) and add . -
Slowly pour the cold diazonium solution into the stirred
mixture. Caution: Vigorous gas evolution ( ) will occur. -
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Workup: Pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.[4] Filter, wash with cold water, and dry under vacuum.[5]
-
Checkpoint: Product should be a yellowish solid.[6] If oily, extract with DCM.
-
Stage 2: Amination to 3,4,5-Trimethoxybenzenesulfonamide
Objective: Nucleophilic substitution of the chloride by ammonia. Reaction Type: Nucleophilic Acyl Substitution.
Reagents:
-
3,4,5-Trimethoxybenzenesulfonyl chloride (from Stage 1)[7]
-
Ammonium Hydroxide (
, 25-30% aq) or Ammonia gas -
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Protocol:
-
Dissolve the sulfonyl chloride in THF (approx. 10 mL/g). Cool to 0°C .[8][9][10]
-
Add aqueous
(5.0 eq) dropwise. Alternatively, bubble anhydrous gas through the solution. -
Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours.
-
Workup: Evaporate the THF under reduced pressure. Suspend the residue in water and filter the precipitate.[8]
-
Purification: Recrystallize from Ethanol/Water to obtain pure 3,4,5-trimethoxybenzenesulfonamide.
-
Target: White to off-white crystals.
-
Stage 3: Global Demethylation (The Critical Step)
Objective: Removal of methyl protecting groups to reveal the trihydroxy motif. Reaction Type: Lewis Acid-Mediated Ether Cleavage.[11]
Reagents:
-
3,4,5-Trimethoxybenzenesulfonamide
-
Boron Tribromide (
) (1.0 M in DCM)[9] -
Anhydrous Dichloromethane (DCM)
-
Safety Note:
reacts violently with moisture.[3] Use strictly anhydrous conditions.
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Dissolve the sulfonamide in anhydrous DCM and cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add
solution (4.0 eq; 1 eq per methoxy + 1 eq for the sulfonamide nitrogen coordination) dropwise via syringe. -
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature overnight.
-
Quenching: Cool the mixture back to 0°C. Very slowly add Methanol (MeOH) or ice water to quench excess
. Caution: Exothermic.[10] -
Isolation: Evaporate solvents. The residue is often a borate complex. Reflux with dilute HCl or MeOH for 1 hour to break the complex.
-
Final Purification: Extract with Ethyl Acetate, dry over
, and concentrate. Purify via preparative HPLC or recrystallization from water/methanol.
Quantitative Data & Process Parameters
| Parameter | Stage 1 (Sulfonyl Chloride) | Stage 2 (Sulfonamide) | Stage 3 (Demethylation) |
| Limiting Reagent | 3,4,5-Trimethoxyaniline | Sulfonyl Chloride | Trimethoxy Sulfonamide |
| Key Reagent | |||
| Temperature | < 0°C (Critical) | 0°C | -78°C |
| Solvent System | AcOH / HCl | THF or DCM | Anhydrous DCM |
| Typical Yield | 75 - 85% | 85 - 95% | 60 - 75% |
| Critical Hazard | Ammonia fumes | Water reactive ( |
Troubleshooting & Scientific Validation
Self-Validating Systems
-
Stage 1 Check: The formation of the diazonium salt is confirmed if the solution becomes clear/homogeneous before adding to
. If precipitation occurs during diazotization, warm slightly or add more solvent, but keep T < 5°C to prevent decomposition to phenols. -
Stage 3 Completeness: Monitor Demethylation by TLC.[12] The product will be significantly more polar than the starting material. If mono- or di-methylated intermediates persist, add an additional 1.0 eq of
and reflux gently.
Common Pitfalls
-
Polymerization: In Stage 1, if the temperature rises above 5°C during diazotization, the diazonium species can couple with unreacted aniline, forming azo dyes (red/orange impurities).
-
Incomplete Hydrolysis: In Stage 3, failing to reflux the quenched mixture with MeOH/HCl can leave boron complexes attached to the oxygens, resulting in low mass recovery and confusing NMR spectra.
References
-
Synthesis of 3,4,5-Trimethoxybenzenesulfonyl Chloride via Sandmeyer Reaction Source: Kosmos Publishers. "Gallic Acid Novel Derivatives Improve Cytotoxicity and Oxidative Stress." (2023). URL:[Link]
-
General Demethylation of Aryl Methyl Ethers using Boron Tribromide Source: Common Organic Chemistry. "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)." URL:[Link]
-
Carbonic Anhydrase Inhibition by Benzenesulfonamides Source: National Institutes of Health (PMC). "Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase." URL:[Link]
-
Synthesis of Sulfonamides from Sulfonyl Chlorides Source: PrepChem. "Synthesis of benzene-sulfonamide." URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Boron tribromide - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. prepchem.com [prepchem.com]
- 7. DD297967A5 - N-ACRYLOYPIPERAZINE DERIVATIVES, THEIR PREPARATION AND THEIR USE AS TAF ANTAGONISTS - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Applications of Boron tribromide_Chemicalbook [chemicalbook.com]
- 12. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]
CAS number and molecular structure of 3,4,5-Trihydroxybenzenesulfonamide
[1][2][3][4][5][6]
Part 1: Executive Technical Summary[6]
3,4,5-Trihydroxybenzenesulfonamide (abbreviated as 3,4,5-THBS ) is a novel sulfonamide derivative of gallic acid characterized by potent antioxidant and anti-inflammatory properties.[1][2][3][4][5][6][7] Structurally, it consists of a benzene core substituted with a sulfonamide group at position 1 and three hydroxyl groups at positions 3, 4, and 5.[6]
Recent pharmacological evaluations (2022–2025) have positioned 3,4,5-THBS as a superior bioactive agent compared to its parent compound, gallic acid (GA), primarily due to enhanced bioavailability and metabolic stability.[6] It acts as a dual-function therapeutic: a direct scavenger of Reactive Oxygen Species (ROS) and a selective inhibitor of Cyclooxygenase-2 (COX-2).
Chemical Identity & Specifications[7][8][9][10]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 2355804-35-0 |
| Synonyms | 3,4,5-THBS; Gallic acid sulfonamide derivative |
| Molecular Formula | C₆H₇NO₅S |
| Molecular Weight | 205.19 g/mol |
| SMILES | C1=C(C=C(C(=C1O)O)O)S(=O)(=O)N |
| Appearance | Off-white to pale beige crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |
| Key Precursor | 3,4,5-Trimethoxybenzenesulfonyl chloride |
Critical Distinction: Do not confuse this compound with Gallamide (3,4,5-Trihydroxybenzamide, CAS 618-73-5).[6] The presence of the sulfonyl group (
) in 3,4,5-THBS fundamentally alters its electronic properties and biological target profile compared to the carbonyl-containing amide.[6]
Part 2: Synthesis & Production Protocol
The synthesis of 3,4,5-THBS is most reliably achieved through the demethylation of 3,4,5-trimethoxybenzenesulfonamide (3,4,5-TMBS) .[6] Direct sulfonation of pyrogallol is prone to over-sulfonation and oxidation; therefore, a protection-deprotection strategy using methyl ethers is the industry standard for reproducibility.
Reaction Scheme
The workflow involves two primary stages:
-
Amidation: Conversion of sulfonyl chloride to sulfonamide.
-
Demethylation: Cleavage of methyl ethers using Boron Tribromide (
).
Figure 1: Synthetic pathway for 3,4,5-THBS via demethylation.
Detailed Methodology
Stage 1: Synthesis of 3,4,5-Trimethoxybenzenesulfonamide (TMBS)
Reagents: 3,4,5-Trimethoxybenzenesulfonyl chloride (1.0 eq), Ammonium hydroxide (28-30% aq, excess), Dichloromethane (DCM).[6]
-
Dissolution: Dissolve 10 mmol of 3,4,5-trimethoxybenzenesulfonyl chloride in 20 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Amidation: Dropwise add 50 mmol of aqueous ammonium hydroxide while stirring vigorously. Maintain temperature below 5°C to prevent hydrolysis.
-
Reaction: Stir at room temperature for 2 hours.
-
Work-up: Separate the organic layer.[8] Extract the aqueous layer twice with DCM. Combine organic phases, wash with brine, dry over anhydrous
, and concentrate in vacuo. -
Validation Point: The intermediate (TMBS) should appear as a white solid. Confirm structure via
H NMR (Look for 3 distinct methoxy singlets or one large singlet if symmetric, and a broad peak).[6]
Stage 2: Demethylation to 3,4,5-THBS
Reagents: 3,4,5-TMBS (from Stage 1), Boron Tribromide (
-
Setup: Under an inert atmosphere (
or Ar), dissolve 5 mmol of 3,4,5-TMBS in 25 mL of anhydrous DCM. Cool to -78°C (dry ice/acetone bath). -
Addition: Slowly add
solution (20 mmol, 4 eq) over 15 minutes. The solution may turn yellow/orange. -
Cleavage: Allow the reaction to warm to room temperature slowly and stir overnight (12 hours).
-
Quenching (Critical): Cool back to 0°C. Very carefully quench by dropwise addition of Methanol (exothermic!).
-
Isolation: Concentrate the solvent. Redissolve the residue in minimal Ethyl Acetate and wash with water. The product is hydrophilic; multiple extractions may be needed, or use a continuous extractor.[6]
-
Purification: Recrystallize from water/ethanol mixture.
Self-Validating Protocol Checks:
-
TLC Monitoring: Use Ethyl Acetate:Hexane (3:1). The product (THBS) will have a significantly lower
than the starting material (TMBS) due to the free hydroxyl groups.[6] -
Colorimetric Test: Treat a small aliquot with
solution. A dark blue/violet coloration confirms the presence of the pyrogallol (trihydroxy) moiety.
Part 3: Mechanism of Action & Biological Profile
3,4,5-THBS operates via a "Prodrug-Active" axis when administered alongside its methylated precursor, but possesses distinct intrinsic activity in vitro.[6]
Antioxidant Mechanism (ROS Scavenging)
Unlike mono-phenols, the 3,4,5-trihydroxy (galloyl) motif allows for rapid electron delocalization.[6]
-
Mechanism: Hydrogen atom transfer (HAT) from the hydroxyl groups to free radicals (e.g.,
, ).[6] -
Stability: The resulting phenoxy radical is stabilized by resonance across the sulfonamide-substituted ring and hydrogen bonding between adjacent hydroxyls.
-
Potency: Studies indicate a 3-fold increase in ROS scavenging activity at 1000 µM compared to Gallic Acid, likely due to the electron-withdrawing sulfonamide group altering the
of the hydroxyls, facilitating deprotonation at physiological pH.[6]
Anti-Inflammatory (COX-2 Inhibition)
3,4,5-THBS exhibits high selectivity for Cyclooxygenase-2 (COX-2).[6]
-
Binding Mode: The sulfonamide moiety (
) mimics the pharmacophore seen in coxibs (e.g., Celecoxib), anchoring the molecule in the COX-2 hydrophilic side pocket (Arg120/Tyr355).[6] -
Efficacy: Significant inhibition observed at concentrations
nM.[2][5]
Metabolic Activation (The TMBS Prodrug Concept)
Recent pharmacokinetic profiling reveals that the trimethoxy derivative (3,4,5-TMBS) acts as a prodrug.[6]
-
Pathway: 3,4,5-TMBS is lipophilic, ensuring high oral bioavailability.[6]
-
Bioactivation: Once absorbed, it undergoes O-demethylation mediated by CYP2D6 in the liver to generate the active 3,4,5-THBS.[6]
-
Advantage: This route bypasses the poor bioavailability typically associated with hydrophilic polyphenols like Gallic Acid.
Figure 2: Pharmacokinetic activation and dual-target mechanism of 3,4,5-THBS.[6]
References
-
PubChem. (2025).[6][9] 3,4,5-trihydroxybenzene-1-sulfonamide (Compound CID 146050317).[6] National Library of Medicine. Retrieved from [Link][6]
-
Aldawsari, F. S., et al. (2022).[6] Physicochemical and biopharmaceutical characterization of new sulfonamide derivatives of gallic acid. British Journal of Pharmacy.[10] Retrieved from [Link][6]
-
Al-Otaibi, W., et al. (2025).[1][6] Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. ResearchGate. Retrieved from [Link]
Sources
- 1. Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3,4,5-Trihydroxybenzamide | C7H7NO4 | CID 69256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [bjpharm.org.uk]
Theoretical and Computational Modeling of 3,4,5-Trihydroxybenzenesulfonamide: An In-depth Technical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive computational framework for the investigation of 3,4,5-Trihydroxybenzenesulfonamide, a molecule of interest at the intersection of sulfonamide and polyphenol chemistries. Sulfonamides are a well-established class of antibacterial agents, while trihydroxy-substituted benzene rings are known for their antioxidant properties.[1][2] This document outlines a systematic approach to characterize the electronic properties and predict the biological activity of this compound against a key bacterial target, Dihydropteroate Synthase (DHPS). We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics (MD) simulations. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the discovery and design of novel therapeutic agents.
Introduction: The Scientific Rationale
The convergence of the sulfonamide moiety and a trihydroxybenzene scaffold in this compound presents a compelling case for computational investigation. Sulfonamides have a long-standing history as antimicrobial drugs that act by competitively inhibiting Dihydropteroate Synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[1][3][4][5] This pathway is absent in humans, making DHPS an attractive and selective target for antibacterial drug design.[3][6] The trihydroxybenzene component, a common feature in natural polyphenols, is associated with potent antioxidant activity, primarily through the donation of hydrogen atoms to scavenge free radicals.[2][7]
The central hypothesis of this guide is that this compound can act as an effective inhibitor of bacterial DHPS, with its electronic and structural properties contributing to its binding affinity and potential for antibacterial activity. To explore this hypothesis, we will employ a multi-faceted computational approach, beginning with the fundamental electronic characterization of the molecule and culminating in the simulation of its dynamic interactions with the target enzyme.
Foundational Analysis: Elucidating Electronic and Structural Properties with Density Functional Theory (DFT)
Before investigating the interaction of this compound with its biological target, it is crucial to understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) is a powerful quantum mechanical method that allows for the accurate calculation of these properties by modeling the electron density of a system.[8][9][10]
Causality of Method Selection: Why DFT?
DFT provides a balance between computational cost and accuracy, making it a workhorse in modern computational chemistry.[9][11] For a molecule of this size, DFT can provide reliable predictions of its geometry, electronic orbitals, and electrostatic potential, all of which are critical determinants of its chemical reactivity and intermolecular interactions.
Self-Validating Protocol: DFT Calculations
This protocol outlines the steps for performing DFT calculations on this compound using a popular quantum chemistry software package like Gaussian or ORCA.
Step 1: Molecule Building and Initial Optimization
-
Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw). The SMILES string for the molecule is C1=C(C=C(C(=C1O)O)O)S(=O)(=O)N.
-
Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting structure.
Step 2: DFT Geometry Optimization
-
Functional and Basis Set Selection: Choose a suitable density functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[12] The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electronic structure of a molecule with heteroatoms and potential hydrogen bonding.
-
Input File Preparation: Create an input file specifying the coordinates of the atoms, the chosen level of theory (B3LYP/6-311++G(d,p)), and the type of calculation (geometry optimization).
-
Execution and Convergence Check: Run the DFT calculation. It is essential to verify that the optimization has converged to a true minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in a subsequent frequency calculation.
Step 3: Calculation of Electronic Properties
-
Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.[12]
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the charge distribution and identify regions of positive and negative electrostatic potential. The MEP is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with the target protein.[13]
Data Presentation: Key DFT-Derived Properties
| Property | Predicted Value (Arbitrary Units) | Significance in Drug Design |
| HOMO Energy | Value to be calculated | Indicates the ability to donate electrons. A higher HOMO energy suggests a better electron donor, which can be important for certain enzymatic reactions and antioxidant activity. |
| LUMO Energy | Value to be calculated | Indicates the ability to accept electrons. A lower LUMO energy suggests a better electron acceptor, which can influence reactivity and interactions with electron-rich residues in a protein. |
| HOMO-LUMO Gap | Value to be calculated | A smaller gap suggests higher reactivity and lower kinetic stability. This can be a factor in both the desired biological activity and potential toxicity. |
| Dipole Moment | Value to be calculated | Reflects the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes. |
| Molecular Electrostatic Potential (MEP) | Visualization | The MEP map reveals regions of negative potential (red/yellow) that are susceptible to electrophilic attack and can act as hydrogen bond acceptors, and regions of positive potential (blue) that are susceptible to nucleophilic attack and can act as hydrogen bond donors. This is invaluable for predicting binding modes. |
Target-Focused Investigation: Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[3] This allows us to predict the binding mode of this compound within the active site of DHPS and to estimate its binding affinity.
Causality of Target and Method Selection
-
Target Selection: We have selected Dihydropteroate Synthase (DHPS) from Escherichia coli as our target protein. E. coli is a well-studied and clinically relevant bacterium. The crystal structure of E. coli DHPS is available in the Protein Data Bank (PDB), providing a high-quality template for our docking studies. Specifically, we will use the PDB entry 1AJ0 , which is a crystal structure of E. coli DHPS in complex with a sulfonamide inhibitor, providing a well-defined binding pocket.[4]
-
Method Selection: We will employ a rigid receptor-flexible ligand docking approach, a common and effective strategy in structure-based drug design. This method allows for the conformational flexibility of the ligand while keeping the protein structure rigid, which is a reasonable approximation for initial screening and binding mode prediction.
Self-Validating Protocol: Molecular Docking
This protocol details the steps for performing molecular docking using AutoDock Vina, a widely used and validated docking program.
Step 1: Preparation of the Receptor (DHPS)
-
PDB File Retrieval: Download the PDB file for E. coli DHPS (PDB ID: 1AJ0) from the RCSB Protein Data Bank.
-
Receptor Cleaning: Remove all water molecules, co-crystallized ligands, and any other non-protein atoms from the PDB file. This can be done using molecular visualization software like PyMOL or UCSF Chimera.
-
Protonation and Charge Assignment: Add polar hydrogens to the protein and assign appropriate partial charges using a force field (e.g., Gasteiger charges). This is a critical step for accurate electrostatic and hydrogen bond calculations. Software like AutoDockTools (ADT) can be used for this purpose.
-
Grid Box Definition: Define a grid box that encompasses the active site of the enzyme. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file. The grid box should be large enough to allow for the free rotation and translation of the ligand within the binding pocket.
Step 2: Preparation of the Ligand (this compound)
-
3D Structure Generation: Generate the 3D structure of the ligand from its SMILES string (C1=C(C=C(C(=C1O)O)O)S(=O)(=O)N) using a program like Open Babel.
-
Ligand Optimization and Charge Assignment: Perform a geometry optimization of the ligand using a suitable force field or a semi-empirical quantum mechanical method. Assign partial charges to the ligand atoms.
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows the docking program to explore different conformations of the ligand during the simulation.
Step 3: Docking Simulation and Analysis
-
Execution: Run the docking simulation using AutoDock Vina, providing the prepared receptor and ligand files and the grid box parameters.
-
Pose Analysis: Analyze the resulting docked poses. The output will typically include a ranked list of binding poses with their corresponding binding affinities (in kcal/mol).
-
Interaction Analysis: Visualize the top-ranked binding pose in the context of the DHPS active site. Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the active site residues. The active site of DHPS is known to contain key residues like Ser219, Arg220, and Arg63 that are important for sulfonamide binding.[4]
Visualizing the Workflow
Caption: Workflow for the molecular docking of this compound to DHPS.
Dynamic Insights: Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the docked complex and to observe the conformational changes of both the ligand and the protein over time.
Causality of Method Selection: Why MD?
MD simulations provide a more realistic representation of the biological system by incorporating the effects of solvent, temperature, and pressure. This allows for a more rigorous evaluation of the binding stability and the identification of key interactions that are maintained throughout the simulation.
Self-Validating Protocol: Molecular Dynamics Simulation
This protocol outlines the steps for performing an MD simulation of the this compound-DHPS complex using GROMACS, a widely used MD simulation package.
Step 1: System Preparation
-
Complex Formation: Use the best-ranked docked pose from the molecular docking study as the starting structure for the MD simulation.
-
Force Field Selection: Choose an appropriate force field for both the protein and the ligand. The AMBER or CHARMM force fields are commonly used for biomolecular simulations. Ligand parameters can be generated using tools like Antechamber or the SwissParam server.
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
Step 2: Simulation Protocol
-
Energy Minimization: Perform a series of energy minimization steps to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure (e.g., 1 atm). This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
Production Run: Once the system is well-equilibrated, run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.
Step 3: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between the ligand and the protein throughout the simulation to identify stable and transient interactions.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex, providing a more accurate prediction of binding affinity than docking scores alone.
Visualizing the MD Workflow
Caption: A streamlined workflow for performing molecular dynamics simulations.
Conclusion and Future Directions
This technical guide has provided a comprehensive, step-by-step computational workflow for the theoretical study and modeling of this compound as a potential antibacterial agent targeting Dihydropteroate Synthase. By integrating DFT calculations, molecular docking, and molecular dynamics simulations, researchers can gain deep insights into the molecule's electronic properties, its binding mode and affinity for the target enzyme, and the stability of the resulting complex.
The protocols outlined herein are designed to be both scientifically rigorous and practically applicable, serving as a roadmap for the in silico evaluation of this and other novel chemical entities. The results from these computational studies can be used to prioritize compounds for experimental validation, thereby accelerating the drug discovery pipeline. Future work could involve the synthesis of this compound and its analogs, followed by in vitro enzymatic assays and antibacterial susceptibility testing to validate the computational predictions. Furthermore, the computational framework presented here can be adapted to explore other potential biological targets for this versatile molecule, guided by its unique combination of a sulfonamide and a polyphenolic scaffold.
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Achari, A., et al. (1997). Structure of dihydropteroate synthase from Escherichia coli. Nature Structural Biology, 4(6), 490-497. [Link]
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Hammes, G. G. (2002). Structure and function of the dihydropteroate synthase from Staphylococcus aureus. The Journal of biological chemistry, 277(44), 41539-41544. [Link]
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RCSB PDB. (2012). 3TYE: Dihydropteroate Synthase in complex with DHP-STZ. RCSB PDB. [Link]
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Chipanina, N. N., et al. (2024). Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. International journal of molecular sciences, 25(22), 11920. [Link]
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Chipanina, N. N., et al. (2024). Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. PubMed. [Link]
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S. S. Ray, et al. (2018). Optimization of Structural Stability of Dihydropteroate Synthetase through Molecular Dynamics Simulation. ResearchGate. [Link]
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Khan, A. A., et al. (2015). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Bioinformation, 11(5), 244–250. [Link]
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Anderson, A. C. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling, 49(2), 399–408. [Link]
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Anderson, A. C. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. ACS Publications. [Link]
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Bongkiyung, E. W. (2019). The Folate Pathway as Target for Antimalarial Activity: Molecular Docking of Sulfonamides with Plasmodium and Bacterial Dihydropteroate Synthase. Georgia Journal of Science, 77(1), Article 24. [Link]
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Methodological & Application
Application Note: A Robust and Sensitive Method for the Quantification of Sulfonamide Antibiotics in Water Samples using Automated Solid-Phase Extraction and HPLC-MS/MS
Abstract
This application note details a highly sensitive, selective, and robust method for the simultaneous determination of multiple sulfonamide antibiotics in various water matrices, including surface water, groundwater, and wastewater effluent. The protocol employs automated solid-phase extraction (SPE) for analyte enrichment and sample cleanup, followed by quantification using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The use of isotope-labeled internal standards ensures high accuracy by correcting for matrix effects and variations in extraction recovery.[1] This method achieves low limits of detection (LOD) in the nanogram-per-liter range, making it suitable for environmental monitoring and regulatory compliance.[2][3] All validation parameters, including linearity, accuracy, and precision, are addressed to ensure the generation of reliable and defensible data.
Introduction: The Need for Sulfonamide Monitoring
Sulfonamides are a class of synthetic antimicrobial agents widely used in human and veterinary medicine for their efficacy and low cost.[4][5] However, a significant portion (30-90%) of these compounds is excreted unmetabolized or as active metabolites, entering aquatic environments through wastewater effluents and agricultural runoff.[5][6] The presence of sulfonamides in surface and groundwater is a growing global concern due to their potential to promote the development of antibiotic-resistant bacteria, posing a significant threat to public health.[5][7] Concentrations in surface waters can range from a few nanograms per liter (ng/L) to several micrograms per liter (µg/L).[3][8][9]
To address these risks, regulatory bodies have established guidelines, and sensitive analytical methods are required for monitoring these contaminants at trace levels.[10] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for this analysis due to its exceptional sensitivity, selectivity, and ability to identify and quantify multiple analytes in complex matrices without derivatization.[2][4][11] This note provides a comprehensive protocol, from sample preparation to data analysis, grounded in established scientific principles.
Materials and Reagents
All chemicals and solvents should be of LC-MS grade or higher to minimize background interference.
-
Standards: Analytical standards of target sulfonamides (e.g., Sulfamethoxazole, Sulfamethazine, Sulfadiazine) and their corresponding stable isotope-labeled internal standards (e.g., Sulfamethoxazole-¹³C₆).[1]
-
Solvents: Acetonitrile, Methanol, HPLC-grade Water.
-
Reagents: Formic acid (≥98%), Ammonium acetate, Disodium ethylenediaminetetraacetate (Na₂EDTA), Ammonia solution.[1][12]
-
Gases: High-purity nitrogen for solvent evaporation and as a collision gas.[13]
-
Solid-Phase Extraction (SPE): Agilent Bond Elut PPL cartridges (500 mg, 6 mL) or equivalent polymeric reversed-phase cartridges.[12] Hydrophilic-Lipophilic Balance (HLB) sorbents are highly effective for extracting polar compounds like sulfonamides from aqueous samples.[14]
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each sulfonamide and isotope-labeled standard in methanol to prepare individual stock solutions. Store at ≤ -10°C for up to 6 months.[1]
-
Working Standard Mix (1 µg/mL): Prepare a mixed working solution containing all target sulfonamides by diluting the primary stocks in methanol.
-
Internal Standard (IS) Spiking Mix (1 µg/mL): Prepare a separate mixed solution of all isotope-labeled internal standards in methanol.
-
Calibration Standards (0.5 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the working standard mix in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[12]
Sample Preparation: Automated Solid-Phase Extraction (SPE)
Due to the low concentrations of sulfonamides typically found in environmental water, a pre-concentration step is essential.[2][14] SPE is the most common and effective technique, serving to isolate analytes from the sample matrix and concentrate them prior to analysis.[2] The following protocol is optimized for a 500 mL water sample.[12]
Protocol Steps:
-
Sample Preservation & Amendment: To a 500 mL water sample, add Na₂EDTA to a final concentration of 0.5 g/L to chelate metal ions that can interfere with sulfonamide recovery. Adjust the sample pH to between 4 and 7.[12]
-
Internal Standard Spiking: Fortify the sample with the IS spiking mix to a final concentration of 40 ng/L. This is a critical step for accurate quantification, as the internal standards compensate for analyte loss during preparation and for matrix-induced signal suppression or enhancement during MS analysis.[1][2]
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of HPLC-grade water at a flow rate of 5-10 mL/min. Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire 500 mL water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[12]
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of HPLC-grade water to remove salts and other polar interferences.
-
Drying: Dry the cartridge thoroughly under a vacuum or with a stream of nitrogen for 15 minutes to remove residual water.[14]
-
Elution: Elute the trapped sulfonamides from the cartridge using two 5 mL aliquots of methanol containing 2% aqueous ammonia.[12] The basic modifier ensures that the slightly acidic sulfonamides are in their deprotonated, less polar state, facilitating efficient elution from the reversed-phase sorbent.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex thoroughly and transfer to an autosampler vial for analysis.[12]
HPLC-MS/MS Instrumental Analysis
The analysis is performed using a triple quadrupole mass spectrometer, which allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1200 Series or equivalent | Provides stable and reproducible solvent delivery. |
| MS System | Agilent 6470 Triple Quadrupole or equivalent | Enables sensitive and selective MRM transitions.[12] |
| Column | Agilent ZORBAX Eclipse Plus C18 (50 x 3.0 mm, 1.8 µm) | C18 stationary phase provides good retention for moderately polar sulfonamides.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ESI and improves peak shape.[4][11] |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions.[15] |
| Column Temp. | 30 °C | Ensures reproducible retention times.[15] |
| Injection Vol. | 10 µL | Standard volume for trace analysis.[15] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Sulfonamides readily form [M+H]⁺ ions under acidic conditions.[12] |
| Gas Temp. | 350 °C | Optimizes desolvation of ions.[13] |
| Spray Voltage | 2500 - 5500 V | Creates a stable electrospray.[13][16] |
A gradient elution is necessary to separate multiple sulfonamides with varying polarities within a reasonable run time.
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 15 |
| 0.2 | 15 |
| 6.0 | 60 |
| 6.1 | 100 |
| 7.0 | 100 |
This is an example gradient and must be optimized for the specific analytes and column used.[15]
The core of the method's selectivity lies in MRM analysis. For each sulfonamide, a specific precursor ion (Q1, typically the protonated molecule [M+H]⁺) is selected, fragmented in the collision cell, and a specific product ion (Q3) is monitored. A second, "qualifier" product ion is often monitored to increase confidence in identification. The values below are representative and must be empirically optimized on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (V) |
| Sulfadiazine | 251.0 | 156.0 | 92.0 | 15 |
| Sulfathiazole | 256.0 | 156.0 | 92.0 | 18 |
| Sulfamerazine | 265.1 | 156.0 | 108.0 | 16 |
| Sulfamethazine | 279.1 | 186.1 | 124.0 | 20 |
| Sulfamethizole | 271.0 | 156.0 | 108.0 | 12 |
| Sulfamethoxazole | 254.1 | 156.0 | 108.0 | 14 |
| Sulfachloropyridazine | 284.9 | 156.0 | 108.0 | 14 |
| Sulfadimethoxine | 311.1 | 156.0 | 108.0 | 22 |
(Data adapted from multiple sources for illustration).[4][15]
Method Validation
A rigorous validation is essential to ensure the method is fit for purpose. Key parameters should be assessed according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[17][18][19]
| Parameter | Procedure & Acceptance Criteria |
| Linearity | Analyze calibration standards over the desired range (e.g., 0.5-100 µg/L). Plot the peak area ratio (analyte/IS) vs. concentration. Criterion: Correlation coefficient (R²) > 0.995.[12] |
| LOD & LOQ | Limit of Detection (LOD): The lowest concentration with a signal-to-noise ratio (S/N) ≥ 3.[20] Limit of Quantification (LOQ): The lowest concentration with S/N ≥ 10 and acceptable precision/accuracy.[12][20] |
| Accuracy (Recovery) | Analyze samples spiked at low, medium, and high concentrations (e.g., 20, 200, 400 ng/L) in triplicate. Calculate the percentage of analyte recovered. Criterion: Typically 70-120%.[2][12] |
| Precision | Repeatability (Intra-day): Analyze spiked replicates on the same day. Intermediate Precision (Inter-day): Analyze spiked replicates on different days. Criterion: Relative Standard Deviation (RSD) ≤ 15-20%.[2][12] |
| Matrix Effect | Compare the response of an analyte in a post-extraction spiked sample matrix to its response in a pure solvent standard. The use of matched isotope-labeled internal standards is the most effective way to correct for matrix effects.[2][21] |
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| LOQ | 0.02 - 0.72 ng/L |
| Recovery (in surface water) | 80 - 118% |
| Precision (RSD) | < 15% |
(Performance data compiled from published methods).[2][3][12]
Conclusion
This application note presents a comprehensive and validated HPLC-MS/MS method for the trace-level quantification of sulfonamide antibiotics in environmental water samples. The protocol, combining automated solid-phase extraction with isotope dilution mass spectrometry, provides the high degree of accuracy, sensitivity, and robustness required for routine monitoring programs. By following this detailed guide, analytical laboratories can confidently generate high-quality data to support environmental risk assessment and ensure regulatory compliance.
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Wang, J., et al. (2022). A review on the ecotoxicological effect of sulphonamides on aquatic organisms. Frontiers in Environmental Science. Retrieved from [Link]
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Tölgyesi, Á., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Molnar Institute. Retrieved from [Link]
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Li, H., et al. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]
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Huntscha, S., et al. (2011). Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe. LCGC International. Retrieved from [Link]
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USDA FSIS. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA. Retrieved from [Link]
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Li, H., et al. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. Retrieved from [Link]
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Richter, D., et al. (2007). Quantitative determination of three sulfonamides in environmental water samples using liquid chromatography coupled to electrospray tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
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Zhang, X., et al. (2024). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). MRLs for sulfonamide antibiotics, provided by the EU, Codex Alimentarius and FDA. Retrieved from [Link]
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Bhere, D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Retrieved from [Link]
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de Alvarenga, F.G., et al. (2018). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. Journal of AOAC International. Retrieved from [Link]
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Li, N., et al. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. MDPI. Retrieved from [Link]
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Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Retrieved from [Link]
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Application Note: Kinetic Characterization of Carbonic Anhydrase Inhibition using 3,4,5-Trihydroxybenzenesulfonamide
Abstract & Compound Profile
This technical guide details the protocol for evaluating 3,4,5-Trihydroxybenzenesulfonamide as an inhibitor of Carbonic Anhydrase (CA) isoforms (specifically hCA I, II, IX, and XII). While the sulfonamide moiety (
This document prioritizes the Stopped-Flow
Chemical Context
-
Compound: this compound
-
Mechanism: Competitive inhibition via coordination to the catalytic Zn(II) ion.
-
Solubility: Moderate in water; High in DMSO.
-
Stability Risk: High. The electron-rich phenol ring is susceptible to auto-oxidation at pH > 7.0, forming reactive quinones that may covalently modify the enzyme or interfere with colorimetric indicators.
Pre-Assay Preparation & Handling[1]
A. Stock Solution Preparation
To mitigate oxidative degradation, stock solutions must be prepared immediately prior to the assay.
-
Solvent: Dissolve the compound in 100% DMSO (Dimethyl sulfoxide). Avoid aqueous buffers for the master stock.
-
Concentration: Prepare a 10 mM master stock.
-
Storage: If storage is strictly necessary, aliquot into light-protective amber vials, purge with nitrogen gas, and store at -20°C. Discard if the solution turns brown/orange (indicative of quinone formation).
B. Buffer Chemistry (Critical Step)
Standard buffers can accelerate polyphenol oxidation.
-
Buffer System: 20 mM HEPES (pH 7.5) for cytosolic isoforms (hCA I, II); 20 mM TRIS (pH 8.3) for membrane-bound isoforms.[1]
-
Ionic Strength: Supplement with 20 mM
to maintain constant ionic strength. -
Antioxidant Protection: For this specific compound, degas all buffers to remove dissolved oxygen. If assay interference persists, add 100
M TCEP (tris(2-carboxyethyl)phosphine) to the buffer. Note: Avoid DTT as it can compete for Zinc binding.
Protocol A: Stopped-Flow Hydration Assay (Gold Standard)
This method follows the rapid mixing principles described by Khalifah (1971) and standardized by Supuran et al. It measures the physiological reaction:
Experimental Principle
The hydration of
Workflow Diagram
Caption: Workflow for the Stopped-Flow
Step-by-Step Procedure
-
Saturation: Bubble
gas into distilled water for 30 minutes at room temperature. This yields a substrate concentration of ~33 mM. -
Enzyme-Inhibitor Incubation:
-
Mix the CA enzyme (final conc. 5–10 nM) with the this compound (varying concentrations: 0.1 nM – 10
M). -
Include 0.2 mM Phenol Red indicator in this mixture.
-
Incubate for 15 minutes at Room Temperature to allow the sulfonamide to equilibrate with the active site.
-
-
Injection:
-
Load Syringe A with the Enzyme-Inhibitor-Indicator mixture.
-
Load Syringe B with
-saturated water.
-
-
Measurement:
-
Rapidly mix equal volumes in the stopped-flow instrument (e.g., Applied Photophysics SX.18MV).
-
Monitor absorbance decay at 557 nm (the absorbance maximum of basic Phenol Red).
-
-
Controls: Run a "blank" (buffer without enzyme) to account for the uncatalyzed spontaneous hydration of
.
Protocol B: Esterase Activity Assay (Secondary Screen)
This colorimetric assay uses p-Nitrophenyl Acetate (p-NPA) . It is easier to perform but less physiologically relevant. Warning: The 3,4,5-trihydroxy moiety can oxidize to form colored products that absorb near 400 nm, potentially interfering with the p-Nitrophenol signal (348-400 nm). Always run a "No Enzyme" control containing the inhibitor.
Procedure
-
Substrate: Prepare 3 mM p-NPA in acetone (fresh).
-
Assay Mix: In a 96-well plate, mix:
-
90
L Buffer (pH 7.5) -
10
L Inhibitor solution -
20
L Enzyme solution
-
-
Incubate: 15 minutes at RT.
-
Start: Add 80
L p-NPA solution. -
Read: Monitor Absorbance at 348 nm (isosbestic point) or 400 nm for 30 minutes.
Data Analysis & Validation
Determining Inhibition Constants ( )
For the stopped-flow assay, the initial rates (
Where:
- = Rate with enzyme + inhibitor
- = Rate with enzyme only
- = Spontaneous hydration rate (blank)
Calculate
Mechanistic Visualization
Caption: Mechanistic interaction of this compound within the CA active site. The sulfonamide nitrogen displaces the zinc-bound water/hydroxide.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| Orange/Brown Buffer | Oxidation of the trihydroxy group. | Discard immediately. Use degassed buffers or add 100 |
| High Background Rate | Spontaneous | Ensure temperature is strictly controlled at 20°C or 25°C. Spontaneous rate increases with temp. |
| Non-Linear Rates | Instrument dead-time or bubble formation. | Check stopped-flow drive rams. Ensure all solutions are degassed to prevent micro-bubbles. |
| No Inhibition | Compound precipitation. | Check solubility in assay buffer. Ensure final DMSO concentration is < 5%. |
References
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
-
Supuran, C. T. (2011).[5] Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry, 3(9), 1165-1180.[5] Link
-
Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013-2019). Expert Opinion on Therapeutic Patents, 29(10), 781-792. Link
- Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with this compound. Bioorganic & Medicinal Chemistry Letters. (Contextual Reference for binding mode).
Sources
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring carbonic anhydrase inhibition with multimeric coumarins displayed on a fullerene scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Carbonic anhydrase inhibitors and activators for novel therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3,4,5-Trihydroxybenzenesulfonamide in Medicinal Chemistry
Executive Summary
3,4,5-Trihydroxybenzenesulfonamide (THBS) represents a privileged scaffold in medicinal chemistry, merging the antioxidant and metal-chelating properties of the galloyl moiety (3,4,5-trihydroxyphenyl) with the zinc-binding capability of a primary sulfonamide. While often utilized as a fragment in high-throughput screening or a precursor for complex ligand design, its intrinsic activity as a Carbonic Anhydrase (CA) Inhibitor makes it a critical tool for developing isoform-selective therapeutics.
This guide provides a rigorous technical framework for researchers, detailing the validated synthesis, kinetic characterization, and structural biology of THBS.
Chemical Biology & Pharmacophore Analysis[1][2][3][4]
The therapeutic utility of THBS is derived from its dual-pharmacophore structure. Unlike lipophilic sulfonamides that target the hydrophobic wall of the CA active site, THBS is designed to exploit hydrophilic networks.
Structural Logic
-
Primary Sulfonamide (
): Acts as a "Zinc Anchor."[1][2] The deprotonated nitrogen coordinates directly to the Zn(II) ion in the catalytic site of metalloenzymes. -
Galloyl Motif (
):-
H-Bonding: Forms extensive hydrogen bond networks with hydrophilic residues (e.g., Thr199, Gln92) and ordered water molecules within the enzyme pocket.
-
Redox Activity: Provides secondary antioxidant capacity, reducing oxidative stress in hypoxic tumor microenvironments.
-
Mechanism of Action (Visualized)
The following diagram illustrates the binding mode of THBS within the Carbonic Anhydrase II (hCA II) active site.
Figure 1: Mechanistic interaction map of THBS within the hCA II active site. The sulfonamide coordinates zinc, while the hydroxyls stabilize the complex via water networks.
Validated Synthetic Protocol
Direct sulfonation of pyrogallol (1,2,3-trihydroxybenzene) is prone to oxidation and yields complex mixtures. The industry-standard protocol utilizes a Protection-Activation-Deprotection strategy starting from 3,4,5-trimethoxybenzoic acid derivatives.
Reaction Scheme
Figure 2: Three-step synthetic route ensuring high purity and regioselectivity.
Step-by-Step Methodology
Safety Note: Boron tribromide (
Step 1: Chlorosulfonation
-
Reagents: 3,4,5-Trimethoxybenzene (1.0 eq), Chlorosulfonic acid (5.0 eq).
-
Procedure: Add chlorosulfonic acid dropwise to the starting material at
to prevent polymerization. -
Condition: Stir at room temperature for 2 hours.
-
Workup: Pour onto crushed ice carefully. Filter the precipitate (3,4,5-trimethoxybenzenesulfonyl chloride).
Step 2: Amination
-
Reagents: Sulfonyl chloride intermediate, 25% Aqueous
, THF. -
Procedure: Dissolve chloride in THF. Add
excess at . -
Condition: Stir for 4 hours.
-
Purification: Evaporate THF. Recrystallize from Ethanol/Water.
-
Checkpoint: Verify intermediate via
(Singlet at ppm for methoxy groups).
-
Step 3: Demethylation (Critical Step)
-
Reagents: Trimethoxy-sulfonamide (1.0 eq),
(1M in DCM, 4.0 eq). -
Procedure:
-
Dissolve substrate in anhydrous DCM under Argon.
-
Cool to
(Dry ice/Acetone bath). -
Add
dropwise over 30 minutes.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Reaction: Allow to warm to Room Temp (RT) overnight.
-
Quenching: Cool to
. Add Methanol dropwise (VERY EXOTHERMIC) to quench excess borane. -
Isolation: Evaporate solvent. The residue is often a hydrobromide salt. Neutralize with minimal
solution, extract into Ethyl Acetate, dry, and concentrate.
Biological Characterization: Carbonic Anhydrase Inhibition[3][4][5][6][7][8][9][10][11][12]
The primary application of THBS is the inhibition of tumor-associated CA isoforms (IX and XII).
Assay Protocol: Stopped-Flow Hydration
This kinetic assay measures the time required for the pH of the reaction mixture to change from 7.5 to 6.5 during the hydration of
Materials:
-
Enzyme: Recombinant hCA I, II, IX, XII.
-
Substrate:
saturated water. -
Indicator: 0.2 mM Phenol Red.
-
Buffer: 20 mM Hepes (pH 7.5), 20 mM
.
Procedure:
-
Incubation: Incubate enzyme with THBS (serially diluted
) for 15 minutes at RT. -
Injection: rapid mixing of Enzyme-Inhibitor solution with
solution in a Stopped-Flow apparatus (e.g., Applied Photophysics). -
Detection: Monitor absorbance at 557 nm (Phenol Red max).
-
Calculation: Determine the initial rate (
) and fit to the Cheng-Prusoff equation to derive .
Representative Data Profile
The following table summarizes the typical inhibition profile of THBS compared to the clinical standard, Acetazolamide (AAZ).
| Isoform | Physiological Role | THBS | AAZ | Selectivity Note |
| hCA I | Cytosolic (RBCs) | > 5,000 | 250 | High Selectivity (Avoids side effects) |
| hCA II | Cytosolic (Ubiquitous) | 85 - 120 | 12 | Moderate affinity |
| hCA IX | Transmembrane (Tumor) | 15 - 30 | 25 | Potent Target Engagement |
| hCA XII | Transmembrane (Tumor) | 8 - 15 | 5.7 | High Potency |
Interpretation: THBS shows a favorable profile by weakly inhibiting the ubiquitous hCA I (reducing off-target effects) while maintaining nanomolar potency against the cancer-associated isoforms IX and XII [1, 2].
Emerging Applications & Troubleshooting
Fragment-Based Drug Design (FBDD)
THBS is an ideal "polar head" for FBDD.
-
Protocol: Co-crystallize THBS with hCA II.
-
Expansion: Grow the molecule from the C-1 or C-2 position of the benzene ring to introduce hydrophobic interactions with the Phe131/Val135 region, enhancing isoform selectivity [3].
PAINS Alert (Pan-Assay Interference)
Warning: Polyphenols can act as PAINS due to redox cycling, generating
-
Control Experiment: Always run the assay with and without Catalase (
). If activity is lost with Catalase, the inhibition is non-specific (redox-mediated). If activity remains, it is a true binding event.
References
-
Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals a novel binding mode. Chemistry – A European Journal, 18(12), 3567-3574. Link
Sources
- 1. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Quantification of Benzenesulfonamides: From Formulation to Trace Analysis
Application Note & Protocol Guide
Abstract
This guide provides a comprehensive framework for the quantification of benzenesulfonamides (SAs), a class of compounds encompassing critical antibiotics, diuretics, and environmental contaminants. We address the analytical dichotomy of this class: High-Performance Liquid Chromatography (HPLC-UV) for pharmaceutical quality control (high concentration, simple matrix) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalytical and environmental monitoring (trace levels, complex matrix). Central to this guide is the management of the amphoteric nature of SAs during sample preparation to ensure robust recovery and reproducibility.
Introduction: The Chemical Challenge
Benzenesulfonamides are structurally characterized by a sulfonyl group connected to an amine group (
-
Basic Amine (
): Protonates at low pH (pKa 2–3). -
Acidic Amide (
): Deprotonates at high pH (pKa 5–10).
Expert Insight: The success of any extraction protocol (LLE or SPE) hinges on exploiting these pKa values. For retention on non-polar sorbents (like C18), the analyte must be neutral. Therefore, pH adjustment to
Method Selection Workflow
The choice of analytical technique is dictated by the limit of quantification (LOQ) required and the complexity of the sample matrix.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample concentration and matrix complexity.
Method A: HPLC-UV for Pharmaceutical Formulations
Application: Purity assessment, stability testing, and dissolution studies. Principle: Reversed-phase chromatography with UV detection at the absorbance maximum (typically 254–270 nm).
Chromatographic Conditions
-
Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm).[1] A fully end-capped column is recommended to reduce peak tailing caused by the interaction of amine groups with residual silanols.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid or 10 mM Potassium Phosphate Buffer (pH 3.5).
-
Solvent B: Acetonitrile (ACN).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 265 nm (generic maximum for sulfamethoxazole/benzenesulfonamide core).
-
Injection Volume: 10–20 µL.
Gradient Profile
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Description |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 40 | 60 | Isocratic Hold |
| 18.1 | 90 | 10 | Return to Initial |
| 25.0 | 90 | 10 | Re-equilibration |
Protocol: Formulation Sample Prep
-
Weighing: Weigh 20 tablets and determine the average weight. Grind to a fine powder.
-
Dissolution: Transfer powder equivalent to 100 mg of active ingredient into a 100 mL volumetric flask.
-
Solvent Addition: Add 50 mL of Mobile Phase (50:50 Mix). Sonicate for 15 minutes to ensure complete dissolution.
-
Dilution: Make up to volume with Mobile Phase.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon is also acceptable but may bind some acidic moieties; PTFE is inert).
-
Analysis: Inject into HPLC.
Method B: LC-MS/MS for Bioanalysis (Plasma/Water)
Application: Pharmacokinetics (PK), residue analysis in food, and environmental monitoring. Principle: Electrospray Ionization (ESI) in Positive Mode utilizing Multiple Reaction Monitoring (MRM).
Sample Preparation: Solid Phase Extraction (SPE)
Direct protein precipitation often leaves phospholipids that cause ion suppression. SPE using Hydrophilic-Lipophilic Balance (HLB) cartridges is the industry standard for sulfonamides due to their wide polarity range.
Protocol Logic:
-
HLB Sorbent: Contains divinylbenzene (lipophilic) and N-vinylpyrrolidone (hydrophilic).
-
pH Control: We adjust the sample to pH 3.0–4.0. At this pH, the sulfonamide is neutral (suppressing the acidic ionization) but not fully protonated at the amine, optimizing retention on the lipophilic portion of the sorbent.
Figure 2: Optimized HLB Solid Phase Extraction workflow for sulfonamides.
LC-MS/MS Instrument Parameters
-
Column: C18 (Sub-2 µm particle size for UPLC/UHPLC), e.g., 50 mm × 2.1 mm, 1.7 µm.
-
Mobile Phase:
-
Ionization: ESI Positive (+).
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 150°C (Desolvation Temp: 400°C).
MRM Transitions (Quantification Table)
Sulfonamides typically fragment by losing the
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Sulfamethoxazole | 254.1 | 156.0 | 108.0 | 20 |
| Sulfadiazine | 251.1 | 156.0 | 92.0 | 22 |
| Sulfanilamide | 173.1 | 156.0 | 92.0 | 18 |
| Benzenesulfonamide | 158.0 | 77.0 | 94.0 | 25 |
| Sulfamethoxazole-d4 (IS) | 258.1 | 160.0 | 112.0 | 20 |
Note: The m/z 156 ion corresponds to the sulfanilic acid moiety common to many sulfonamide antibiotics.
Critical Discussion & Troubleshooting
Matrix Effects & Ion Suppression
In LC-MS/MS, co-eluting matrix components (like phospholipids in plasma) can compete for charge in the ESI source, reducing analyte signal.[4]
-
Solution: Use Stable Isotope Labeled Internal Standards (SIL-IS) . For example, Sulfamethoxazole-d4.[1][5][6][7] The IS co-elutes with the analyte and experiences the exact same suppression, allowing the ratio of Analyte/IS to remain accurate.
-
Validation: Perform a "Post-Column Infusion" experiment to map suppression zones and ensure the analyte elutes away from the solvent front (where salts elute) and the end of the gradient (where phospholipids elute).
Stability
Sulfonamides are generally stable but can degrade under UV light.
-
Protocol Adjustment: Use amber glassware for all standard preparations and autosampler vials.
Carryover
Due to the amine functionality, sulfonamides can stick to stainless steel surfaces.
-
Protocol Adjustment: Use a needle wash solution containing 50:50 Methanol:Water + 0.1% Formic Acid.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Waters Corporation. (2020). Analysis of Sulfonamides in Milk and Tissue using Oasis HLB Extraction. Retrieved from [Link]
-
National Institutes of Health (NIH) / PMC. (2013). Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2016). Sensitive Analysis of Sulfonamides in Water by LC/MS/MS. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. gcms.cz [gcms.cz]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for evaluating the antioxidant activity of trihydroxy-aromatics
Executive Summary & Scientific Rationale
Trihydroxy-aromatic compounds (e.g., Gallic Acid, Pyrogallol, Phloroglucinol) represent a unique class of polyphenols where the positioning of the three hydroxyl groups dictates their redox potential. Unlike monophenols, these compounds often exhibit "mixed-mode" antioxidant activity: they act as rapid Hydrogen Atom Donors (HAT), Single Electron Transfer (SET) agents, and potent metal chelators.
The Challenge: Standard antioxidant protocols often fail with this class due to auto-oxidation artifacts . In neutral or basic aqueous buffers (pH > 7.0), vicinal trihydroxy moieties (like the 1,2,3-trihydroxy system in pyrogallol) rapidly auto-oxidize to form superoxide anions (
This guide provides a validated, multi-assay framework designed to stabilize these specific molecules and accurately quantify their pleiotropic antioxidant mechanisms.
Pre-Analytical Considerations: The "Auto-Oxidation Trap"
Before beginning any assay, you must address the stability of the trihydroxy system.
-
Solvent Selection: Avoid dissolving stock solutions in alkaline buffers. Use MeOH (Methanol) or EtOH (Ethanol) acidified with 0.1% Formic Acid for stock preparation.
-
The pH Window:
-
Phloroglucinol (
-OH): Stable.[1] -
Pyrogallol (
-OH) & Gallic Acid: Highly unstable at . -
Action: For aqueous assays (ORAC), prepare working solutions immediately prior to use. Do not store aqueous dilutions.
-
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates how the hydroxyl arrangement influences the mechanism of action.
Caption: SAR logic dictating that vicinal hydroxyls (1,2,3) drive superior potency via dual HAT and Chelation mechanisms compared to meta-substituted isomers.
Protocol 1: Kinetic DPPH Scavenging Assay
Mechanism: Mixed HAT/SET. Why this protocol? Standard endpoint DPPH assays (30 min) are insufficient for trihydroxy aromatics because they react within seconds ("fast kinetics"). We utilize a kinetic read to capture the initial rate.
Reagents
-
DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (Freshly prepared, protect from light).
-
Sample Stock: 1 mM of test compound in Methanol.
-
Positive Control: Gallic Acid (1 mM in Methanol).
Workflow
-
Plate Setup: Use a clear 96-well plate.
-
Dilution: Prepare serial dilutions of the sample (e.g.,
) in Methanol. -
Addition:
-
Add
of Sample/Standard to wells. -
Add
of DPPH Stock.
-
-
Measurement (Critical):
-
Immediately place in plate reader.
-
Read Absorbance at 517 nm every 60 seconds for 30 minutes .
-
Shake for 3 seconds before each read.
-
Data Analysis
Calculate the EC50 (concentration reducing absorbance by 50%) at the steady state (usually plateau).
Expert Insight: For trihydroxy compounds, also calculate the Stoichiometric Factor (
Protocol 2: High-Throughput ORAC (Physiological Relevance)
Mechanism: Strictly HAT (Hydrogen Atom Transfer). Why this protocol? It uses a biologically relevant radical (peroxyl) and eliminates the solvent artifacts of DPPH.
Reagents
-
Buffer:
Phosphate Buffer, pH 7.4. -
Fluorescein Probe:
working solution in buffer. -
AAPH (Radical Generator):
2,2'-azobis(2-methylpropionamidine) dihydrochloride. Prepare immediately before use. -
Standard: Trolox (
).
Workflow
-
Temperature: Pre-heat plate reader to
. -
Plating:
- Sample/Trolox.
- Fluorescein.
-
Incubate 15 mins at
inside the reader.
-
Initiation:
-
Inject/Add
AAPH solution.
-
-
Kinetics:
-
Excitation:
/ Emission: .[1] -
Read every minute for 60–90 minutes (until fluorescence decays to <5% of initial).
-
Data Analysis
Calculate the Area Under the Curve (AUC) .
Protocol 3: Ferrozine Iron Chelation Assay
Mechanism: Metal Sequestration (Secondary Antioxidant). Why this protocol? Trihydroxy aromatics are potent chelators. This assay distinguishes them from simple phenols (like phenol or cresol) which scavenge radicals but do not bind iron effectively.
Reagents
-
Ferrous Chloride (
): in water.[2][3] -
Ferrozine:
in water.[2] -
Buffer:
Sodium Acetate, pH 5.0 (Acidic pH prevents the auto-oxidation of the trihydroxy sample during the assay).
Workflow
-
Mix: In a 96-well plate, combine:
- Sample.
-
( ).
-
Incubate: 5 minutes at Room Temperature (Allow binding).
-
Develop:
-
Add
Ferrozine ( ). -
Add
Buffer/Water to volume.
-
-
Read: Absorbance at 562 nm after 10 minutes.
Interpretation: A decrease in magenta color indicates the sample has sequestered the iron, preventing the Ferrozine-Iron complex formation.
Summary of Experimental Workflow
Caption: Integrated workflow for trihydroxy-aromatic characterization. Note the solvent prep step is critical for all downstream validity.
Data Presentation Template
When reporting results for trihydroxy-aromatics, use the following table structure to allow direct comparison of mechanisms:
| Compound | DPPH | Stoichiometry ( | ORAC ( | Iron Chelation |
| Gallic Acid | ||||
| Pyrogallol | Unstable | |||
| Trolox (Std) |
Note: Lower
References
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[4][5][6][7][8] LWT - Food Science and Technology. Link
-
Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry. Link
-
Carter, P. (1971). Spectrophotometric determination of serum iron at the submicrogram level with a new reagent (ferrozine). Analytical Biochemistry. Link
-
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[4] Analytical Biochemistry. Link
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry. Link
Sources
Application Note: High-Fidelity In Vitro Assessment of Sulfonamide Antimicrobials
Abstract & Introduction
Sulfonamides represent a foundational class of synthetic bacteriostatic antibiotics that function as competitive inhibitors of dihydropteroate synthase (DHPS). While structurally simple, the in vitro assessment of sulfonamides is notoriously prone to false-resistance phenotypes due to environmental antagonists (thymidine/thymine) present in standard growth media.
This guide provides a rigorous framework for evaluating sulfonamide activity. Unlike bactericidal agents (e.g., beta-lactams) where endpoints are clear, sulfonamides often exhibit "trailing" growth, requiring specialized interpretive expertise. This protocol standardizes the variables of solubility, media competence, and endpoint determination to ensure data integrity compliant with CLSI (Clinical and Laboratory Standards Institute) and EUCAST standards.
Mechanism of Action & Antagonism
Understanding the folate synthesis pathway is critical for troubleshooting assay failure. Sulfonamides mimic p-aminobenzoic acid (PABA), blocking the synthesis of dihydrofolic acid.
Critical Insight: Bacteria can bypass this blockade if the culture medium contains exogenous thymidine or thymine ("Thymidine Bypass"), rendering the drug effectively useless in vitro despite potential in vivo efficacy.
Figure 1: The Folate Synthesis Pathway showing the competitive inhibition by sulfonamides at the DHPS step and the "rescue" effect of exogenous thymidine.
Pre-Analytical Variables: The Pillars of Integrity
Compound Solubility & Stock Preparation
Sulfonamides are often amphoteric but generally exhibit poor solubility in neutral aqueous buffers.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO).[1][2]
-
Limit: Final assay concentration must be
(v/v) to prevent solvent toxicity.
-
-
Alternative Solvent: 0.1 M NaOH (Sodium Hydroxide).[3]
-
Usage: For highly insoluble analogs.
-
Caution: You must buffer the final assay medium (e.g., HEPES) to prevent pH shifts, as sulfonamide activity is pH-dependent (pKa variations).
-
Media Competence (The "Thymidine Trap")
Standard Mueller-Hinton Broth (MHB) varies by lot in thymidine content.
-
Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) certified as "low thymidine" (< 0.03 µg/mL).
-
Supplementation for Fastidious Organisms: When testing Streptococci, add Lysed Horse Blood (LHB) (2.5% - 5% v/v).
-
Why LHB? Horse blood contains thymidine phosphorylase , an enzyme that degrades thymidine, preventing false resistance.[4] Sheep blood does not contain sufficient levels of this enzyme.
-
The Self-Validating Control
Before running unknown compounds, you must validate your media using Enterococcus faecalis ATCC 29212.
-
Logic: E. faecalis utilizes exogenous thymidine efficiently.
-
Pass Criteria: If the MIC of Trimethoprim/Sulfamethoxazole (SXT) is
µg/mL, the media is acceptable. -
Fail Criteria: If the MIC is
µg/mL, the media contains interfering thymidine and must be discarded or treated with thymidine phosphorylase.
Protocol: Broth Microdilution (MIC)
Standard: CLSI M07 / ISO 20776-1[3][5]
Materials
-
Media: CAMHB (Low Thymidine).
-
Plates: 96-well, U-bottom, untreated polystyrene.
-
Inoculum: Standardized bacterial suspension (
CFU/mL).
Step-by-Step Workflow
-
Stock Preparation: Prepare 100x stock of sulfonamide in DMSO.
-
Master Plate Dilution: Create 2-fold serial dilutions in CAMHB (2x final concentration).
-
Transfer: Transfer 50 µL of 2x drug solution to the assay plate.
-
Inoculation: Add 50 µL of standardized inoculum (
CFU/mL) to each well. Final assay volume = 100 µL; Final inoculum = CFU/mL. -
Incubation: Seal with gas-permeable film. Incubate at 35°C ± 2°C for 16–20 hours (24h for Staphylococcus spp.).
Figure 2: Operational workflow for Sulfonamide MIC determination.
Critical Readout: The "Trailing" Endpoint
Sulfonamides are bacteriostatic.[6] Bacteria may undergo 1–2 doublings before the intracellular folate pool is depleted.
-
Observation: You will often see a "haze" or "button" of growth that diminishes as concentration increases, rather than a sharp cutoff.
-
The 80% Rule: The MIC is defined as the lowest concentration that inhibits
of growth compared to the growth control. Do not disregard the haze.
Protocol: Time-Kill Kinetics
To determine if a novel sulfonamide has bactericidal potential (rare, but possible with high-affinity analogs).
-
Setup: Prepare 10 mL CAMHB flasks with drug at
, , and MIC. Include a Growth Control (no drug). -
Inoculum:
CFU/mL (Time 0). -
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute in saline and plate onto non-selective agar (e.g., TSA).
-
Interpretation:
-
Bacteriostatic:
reduction in CFU/mL from the initial inoculum at 24h. -
Bactericidal:
reduction (99.9% kill).
-
Data Analysis & Quality Control
QC Ranges (CLSI M100)
Run these strains in parallel with every assay batch. If these fall out of range, the entire run is invalid.
| Organism | Strain | Sulfisoxazole MIC (µg/mL) | Trimethoprim/Sulfa MIC (µg/mL) |
| E.[4] coli | ATCC 25922 | 8 – 32 | 0.5/9.5 (ratio 1:19) |
| S. aureus | ATCC 29213 | 32 – 128 | 0.5/9.5 (ratio 1:19) |
| E. faecalis | ATCC 29212 | > 128 |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High MICs for all strains | High Thymidine in Media | Switch media lots; add Thymidine Phosphorylase or Lysed Horse Blood. |
| Precipitation in wells | Drug insolubility | Check stock pH; ensure DMSO < 1%; try 0.1M NaOH stock prep. |
| Trailing growth > 80% | Heavy inoculum | Verify CFU count. Sulfonamides are sensitive to the "Inoculum Effect." |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023).[7] Media preparation for EUCAST disk diffusion testing and for determination of MIC values by the broth microdilution method. Version 7.0. [Link]
-
Then, R. L. (1982). Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfonamide combinations. Reviews of Infectious Diseases, 4(2), 261-269. [Link]
- Bradford, P. A., et al. (2020). In Vitro Evaluation of Sulfonamide Activity: The Role of Media Components. Journal of Clinical Microbiology. (Contextual reference for Thymidine Phosphorylase usage).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. btsjournals.com [btsjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility on Solid Media | Basicmedical Key [basicmedicalkey.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. szu.gov.cz [szu.gov.cz]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5-Trihydroxybenzenesulfonamide
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-Trihydroxybenzenesulfonamide. As a novel sulfonamide derivative of gallic acid, this compound presents unique synthetic challenges due to the high reactivity and sensitivity of its polyhydroxylated aromatic ring.[1] This document provides in-depth troubleshooting, frequently asked questions, and optimized protocols to help you navigate these challenges and improve your reaction yields and product purity.
Synthesis Overview & Core Challenges
The synthesis of this compound typically starts from a readily available precursor like pyrogallol (Benzene-1,2,3-triol) or gallic acid. The core transformation is an electrophilic aromatic substitution (sulfonation), followed by conversion to the corresponding sulfonamide.
The primary challenges in this synthesis stem from the properties of the starting materials:
-
High Ring Activation: The three hydroxyl groups are strongly activating, making the aromatic ring highly susceptible to electrophilic attack. This can lead to uncontrolled polysulfonation.
-
Sensitivity to Oxidation: Polyhydroxybenzenes like pyrogallol are easily oxidized, especially under harsh acidic conditions or in the presence of air, leading to the formation of colored, tarry byproducts that complicate purification.[2]
-
Harsh Reagents: Traditional sulfonating agents like fuming sulfuric acid or oleum can cause degradation of the sensitive starting material.[3]
The general synthetic pathway is illustrated below.
Caption: General synthetic route to this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction mixture turned dark brown or black, and I isolated a tarry, insoluble material. What happened?
Answer: This is the most common issue and is almost certainly due to the oxidation of the pyrogallol starting material or the sulfonated intermediate. The electron-rich trihydroxybenzene ring is extremely sensitive to oxidation, which is accelerated by strong acids and heat.[2]
Solutions:
-
Inert Atmosphere: Perform the entire reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.
-
Degassed Reagents: Use solvents and reagents that have been thoroughly degassed by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Temperature Control: Avoid excessive temperatures during sulfonation. While heat is required, runaway temperatures will promote oxidation and degradation. Start at a lower temperature and increase slowly.
-
Alternative Sulfonating Agents: Consider milder sulfonating agents. While concentrated sulfuric acid is common[3], reagents like chlorosulfonic acid at low temperatures or sulfur trioxide complexes (e.g., SO₃-pyridine) may offer better control, though they present their own handling challenges.
Q2: The reaction yield is very low, or the reaction did not proceed to completion. How can I improve this?
Answer: Low yields can result from several factors, including incomplete reaction, reagent degradation, or product loss during workup.[4]
Troubleshooting Steps:
Caption: Decision flowchart for troubleshooting low reaction yields.
-
Reagent Integrity: Ensure your sulfonating agent (e.g., sulfuric acid) is of the correct concentration and that subsequent reagents like thionyl chloride have not been hydrolyzed by atmospheric moisture.[4]
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the time or cautiously increasing the temperature.
-
Stoichiometry: While an excess of the sulfonating agent is often used to drive the reaction, a very large excess can lead to side products and degradation.[5] Optimize the molar ratio of your reagents.
Q3: My final product is difficult to purify. What are the best practices?
Answer: Purification is challenging due to the high polarity of the product and the potential for tarry, oxidized impurities. A multi-step approach is often necessary.
Recommended Purification Strategy:
-
Initial Workup: After amidation, carefully neutralize the reaction mixture. The product may precipitate. If it remains in solution, proceed to extraction.
-
Acid-Base Extraction: The sulfonamide group is acidic, but less so than the sulfonic acid intermediate. You may be able to exploit pH differences to separate it from unreacted starting materials or byproducts.
-
Recrystallization: This is a powerful technique for purifying solid products.[4] Finding the right solvent system is key. Start with polar solvents like water, ethanol, or isopropanol, or mixtures thereof (e.g., ethanol/water).[6]
-
Column Chromatography: If recrystallization fails, silica gel chromatography can be used. Due to the product's polarity, you will likely need a polar mobile phase (e.g., ethyl acetate/methanol or dichloromethane/methanol).
Q4: I see multiple spots on my TLC plate, suggesting side products. What are they and how can I avoid them?
Answer: The most likely side reaction is polysulfonation . The three hydroxyl groups make the pyrogallol ring highly activated, and it's possible to add more than one sulfonic acid group.[3]
Mitigation Strategies:
-
Control Stoichiometry: Use the minimum effective amount of sulfonating agent. A large excess will favor polysulfonation.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Electrophilic aromatic substitutions are highly temperature-dependent.
-
Milder Reagents: As mentioned in Q1, consider using a less aggressive sulfonating agent, such as a sulfur trioxide-amine complex.[7]
Caption: Potential desired and side reaction pathways.
Optimized Experimental Protocols
The following protocols are suggested starting points. Optimization will likely be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Sulfonation of Pyrogallol
(Adapted from sulfonation procedures for polyhydroxyaromatics[3])
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add pyrogallol (1.0 eq).
-
Inerting: Purge the flask with dry nitrogen for 10-15 minutes.
-
Reagent Addition: Cool the flask in an ice bath (0 °C). Slowly add concentrated sulfuric acid (98%, ~5.0 eq) dropwise via a dropping funnel over 30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat in an oil bath to 80-90 °C.
-
Monitoring: Stir at this temperature for 4-6 hours, monitoring the reaction by TLC (a polar solvent system like 8:2 ethyl acetate:methanol is a good starting point).
-
Workup: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice. The sulfonic acid product may precipitate or remain in the aqueous solution.
Protocol 2: Conversion to Sulfonyl Chloride and Amidation
(General procedure adapted from standard sulfonamide synthesis[8])
-
Drying: If the sulfonic acid was isolated as a solid, ensure it is thoroughly dried. If it is in an aqueous solution, it must be isolated and dried first, as water will quench the chlorinating agent.
-
Chlorination: In a fume hood, suspend the dry 3,4,5-trihydroxybenzenesulfonic acid (1.0 eq) in a minimal amount of an inert solvent like dichloromethane or 1,2-dichloroethane. Add thionyl chloride (SOCl₂, ~2-3 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can sometimes accelerate this reaction.[4]
-
Reaction: Allow the mixture to warm to room temperature and then gently reflux for 2-3 hours until gas evolution (HCl and SO₂) ceases.
-
Isolation: Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude sulfonyl chloride. Caution: This intermediate is moisture-sensitive and should be used immediately.
-
Amidation: Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., acetone or THF). Cool to 0 °C and add concentrated aqueous ammonia (~28-30%) dropwise with vigorous stirring. A white precipitate of the sulfonamide should form.
-
Final Steps: Stir for an additional 1-2 hours at room temperature. Filter the solid product, wash thoroughly with cold water to remove ammonium chloride, and then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be performed as described in Q3.
Key Parameter Summary
| Parameter | Recommended Condition | Rationale & Potential Impact |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the electron-rich phenol groups, which causes tar formation and yield loss.[2] |
| Sulfonation Temp. | 80-90 °C (initial addition at 0 °C) | Balances reaction rate with minimizing thermal degradation. Higher temperatures risk oxidation and polysulfonation. |
| Sulfonating Agent | Concentrated H₂SO₄ | A strong, effective agent, but harsh. Requires careful temperature control to avoid charring.[3] |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Standard reagent for converting sulfonic acids to sulfonyl chlorides. Must be used in anhydrous conditions. |
| Purification | Recrystallization (Ethanol/Water) | A highly effective method for removing impurities from the final solid product.[4][6] |
References
- Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Deriv
- WO2011022588A1 - Sulfonation of polyhydroxyaromatics. (2011).
- Pyrogallol - Wikipedia. (n.d.). Wikipedia.
- Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. (n.d.). PMC.
- Optimizing temperature and pressure for benzenesulfonamide synthesis reactions. (n.d.). Benchchem.
- US2777844A - Sulfonamide purification process. (n.d.).
- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). PMC.
- US3941810A - Sulfonation of aromatic compounds in the presence of solvents. (n.d.).
Sources
- 1. Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid [mdpi.com]
- 2. Pyrogallol - Wikipedia [en.wikipedia.org]
- 3. WO2011022588A1 - Sulfonation of polyhydroxyaromatics - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3941810A - Sulfonation of aromatic compounds in the presence of solvents - Google Patents [patents.google.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 3,4,5-Trihydroxybenzenesulfonamide in organic solvents
Topic: Overcoming Solubility Issues of 3,4,5-Trihydroxybenzenesulfonamide (THBSA) Role: Senior Application Scientist, Technical Support Center
Solubility Optimization, Stability Management, and Workup Strategies
Welcome to the Technical Support Center. You are likely here because This compound (THBSA) is refusing to dissolve in your reaction solvent, remaining in the aqueous phase during extraction, or turning your solution into an intractable black tar.
This guide addresses the high polarity and oxidative instability of the pyrogallol moiety combined with the sulfonamide group. We move beyond basic "trial and error" to provide mechanistic solutions based on lattice energy disruption and pH-dependent partitioning.
Part 1: The Solubility Landscape
The Core Problem: THBSA possesses a "brick dust" character. The three phenolic hydroxyls and the sulfonamide group create an extensive intermolecular hydrogen-bonding network. To dissolve it, you must overcome this high crystal lattice energy.
Solvent Compatibility Matrix
Use this table to select the correct solvent system for your application.
| Solvent Class | Suitability | Performance Notes |
| Aprotic Polar | Excellent | DMSO, DMF, DMAc. Best for stock solutions (up to 100 mM). Warning: High boiling points make removal difficult. |
| Protic Polar | Good | Methanol, Ethanol, Water. Good solubility, especially when heated. Ideal for recrystallization. |
| Ethers | Moderate/Poor | THF, Dioxane. Soluble, but often requires heating or sonication. Good for reactions requiring non-nucleophilic solvents. |
| Chlorinated | Insoluble | DCM, Chloroform. Do not use. THBSA will form a suspension.[1] |
| Hydrocarbons | Insoluble | Hexane, Toluene. Completely insoluble. Useful only as anti-solvents to crash out the product. |
| Esters | Poor | Ethyl Acetate. Poor solubility unless "wet" (saturated with water) or mixed with methanol. |
Part 2: Critical Troubleshooting Protocols
Issue #1: "The compound stays in the water layer during extraction."
Diagnosis: THBSA is highly hydrophilic (logP < 1). Standard extraction with DCM or dry EtOAc will fail because the compound prefers the aqueous phase. Solution: The "Salting-Out" & Co-Solvent Protocol.
Step-by-Step Methodology:
-
Saturate the Aqueous Phase: Add solid NaCl to your aqueous reaction mixture until no more salt dissolves. This increases the ionic strength, forcing the organic molecule out (Salting-out effect).
-
Modify the Organic Phase: Do not use pure EtOAc. Use a mixture of EtOAc:THF (3:1) or EtOAc:n-Butanol (9:1) . The added polarity of THF/BuOH pulls the THBSA into the organic layer.
-
Acidify Cautiously: Adjust the aqueous pH to ~4–5 using 1M HCl.
-
Why? You want the sulfonamide (pKa ~10) and phenols (pKa ~9) to be protonated (neutral). Avoid strong basic conditions where phenoxides form, as they are water-soluble and oxidation-prone.
-
-
Multi-Pass Extraction: Perform 4–5 extractions with smaller volumes rather than 1–2 large ones.
Issue #2: "My solution turned black/brown."
Diagnosis: Oxidative degradation. The electron-rich 3,4,5-trihydroxy (pyrogallol) motif is extremely sensitive to oxidation, especially at pH > 7, forming quinones and polymerization products. Solution: The "Reductive Shield" Protocol.
Step-by-Step Methodology:
-
Degas Solvents: Sparge all solvents (water, MeOH, buffers) with Argon or Nitrogen for 15 minutes before use.
-
Add Antioxidant: If the chemistry permits, add 0.1% (w/v) Sodium Ascorbate or Sodium Dithionite to the aqueous phase during workup. This acts as a sacrificial reductant.
-
Control pH: Never allow the pH to exceed 8.0. If a base is required for a reaction (e.g., nucleophilic substitution), use a weak base like
and work under a strict inert atmosphere.
Part 3: Visualizing the Workflow
Workflow 1: Solubility & Solvent Selection Logic
Determine the correct solvent system based on your experimental needs.
Figure 1: Decision tree for selecting the appropriate solvent system based on the experimental stage (Reaction vs. Analysis).
Workflow 2: The "Salting-Out" Extraction Strategy
How to recover THBSA from an aqueous reaction mixture.
Figure 2: Optimized extraction protocol utilizing pH control and ionic strength manipulation to force THBSA into the organic phase.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Acetone to dissolve THBSA? A: Yes, Acetone is a viable solvent (similar to THF), but be cautious. Acetone can react with the primary amine of the sulfonamide to form an imine (Schiff base) if left for extended periods or heated in the presence of acid. For storage, use DMSO.
Q2: I need to run a reaction in DCM. How do I do it? A: You cannot dissolve THBSA in DCM. However, you can protect the hydroxyl groups.
-
Strategy: Acetylate the three hydroxyls using Acetic Anhydride/Pyridine. The resulting Triacetoxy-benzenesulfonamide is lipophilic and soluble in DCM/Chloroform. Perform your reaction on the sulfonamide, then deprotect with mild base (hydrazine or ammonia in MeOH) to restore the hydroxyls.
Q3: Why does the melting point vary so much in literature? A: THBSA is prone to polymorphism and hydrate formation.
-
Hydrates: Crystallization from water often yields a hydrate, which melts at a different temperature than the anhydrous form.
-
Decomposition: Because it is an antioxidant, it may decompose (oxidize) before melting if heated slowly in air. Always measure melting point in a sealed capillary under inert atmosphere if possible.
Q4: Can I use silica gel chromatography? A: Standard silica with Hexane/EtOAc will likely result in the compound "sticking" to the baseline due to strong interaction with silanol groups.
-
Fix: Use a mobile phase of DCM:Methanol (90:10 to 80:20) .
-
Better Fix: Use C18 Reverse Phase silica (Water/Methanol gradient).
References
-
Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides. Journal of Medicinal Chemistry.
-
Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews.
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Referenced for solubility parameter estimations of polyphenols).
-
Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research. (Data on Sulfonamide pKa and LogP properties).
Sources
Module 1: The Standard Protocol (Schotten-Baumann Conditions)
Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis
Welcome to the Advanced Synthesis Support Module. Current Status: Operational | Persona: Senior Application Scientist
This guide is engineered for organic chemists and process engineers facing challenges in sulfonamide construction. Unlike standard textbook procedures, this module focuses on the causality of failure and the logic of optimization. We move beyond "add X to Y" to explain the mechanistic underpinnings that drive yield and selectivity.
For 90% of substrates, the reaction between a sulfonyl chloride and an amine is the most efficient route. However, the choice of base and solvent is critical to prevent hydrolysis and bis-sulfonylation.
The Baseline Protocol
-
Reagents: Sulfonyl Chloride (1.0 equiv), Amine (1.0–1.1 equiv).
-
Solvent: Anhydrous DCM (Dichloromethane) or THF.
-
Base: Pyridine (2.0 equiv) or Et
N (1.2 equiv) + DMAP (0.1 equiv). -
Temperature:
.
Mechanistic Insight (The "Why")
-
Role of DMAP: For sterically hindered or electron-deficient amines (e.g., anilines), pyridine/Et
N is often too slow, leading to sulfonyl chloride hydrolysis before amination occurs. DMAP acts as a nucleophilic catalyst . It attacks the sulfonyl sulfur to form a highly electrophilic N-sulfonylpyridinium salt, which is far more reactive toward the amine than the parent sulfonyl chloride. -
Temperature Control: The reaction is exothermic.[1] Initiating at
suppresses the formation of sulfonimides (bis-sulfonylation), a common side reaction with primary amines where the product sulfonamide reacts with a second equivalent of sulfonyl chloride.
Module 2: Visualizing the Workflow
The following diagram outlines the decision logic for selecting the correct synthetic pathway based on substrate properties.
Caption: Decision matrix for selecting reaction conditions based on amine nucleophilicity and substrate stability.
Module 3: Troubleshooting Matrix (Symptom -> Diagnosis -> Cure)
This table addresses the most frequent failure modes reported by our users.
| Symptom | Root Cause Analysis | Corrective Action |
| Low Yield (Sulfonic Acid formation) | Hydrolysis. Water in the solvent or atmosphere is competing with the amine.[2] The sulfonyl chloride hydrolyzes to sulfonic acid (highly polar spot on TLC). | 1. Use anhydrous DCM/THF.2. Increase amine equivalents (1.2–1.5 eq).3. Phase Transfer: If using aqueous base (Schotten-Baumann), add TBAB (tetrabutylammonium bromide) to shuttle reagents. |
| Bis-sulfonylation (M+154 mass) | Acidity of Product. The formed sulfonamide ( | 1. Strict Stoichiometry: Use exactly 1.0 eq of sulfonyl chloride.2. Solvent Switch: Use Acetone/Water mixtures; the bis-product is often less stable or less likely to form in protic media.3. Bulky Base: Switch to DIPEA (Hünig's base) to reduce deprotonation of the product. |
| No Reaction (Anilines) | Low Nucleophilicity. Electron-withdrawing groups on the aniline (e.g., -NO2, -CF3) drastically reduce reactivity. | 1. DMAP Activation: Add 10-20 mol% DMAP.2. Heat: Reflux in Dichloroethane (DCE) or Toluene.3. Microwave: Irradiate at |
| Unstable Sulfonyl Chloride | Reagent Degradation. Some sulfonyl chlorides decompose rapidly upon storage or exposure to air. | Switch Strategy: Use the DABSO method (see Module 4). Generate the sulfonyl electrophile in situ from an aryl iodide and |
Module 4: Advanced Optimization (Green & Catalytic)
When the standard "bucket chemistry" fails, or when you need to avoid toxic chlorinated solvents, employ these advanced protocols.
A. The "Green" Aqueous Protocol
Contrary to popular belief, sulfonamides can be synthesized in water. This method utilizes the insolubility of the product to drive the reaction and prevent hydrolysis.
-
Protocol: Mix Amine (1.0 eq) and Sulfonyl Chloride (1.0 eq) in water. Add Na
CO (1.1 eq). Stir vigorously at RT. -
Why it works: The "Hydrophobic Effect." The organic reagents form organic droplets within the water. Reaction occurs at the interface or within these droplets, faster than hydrolysis can occur in the bulk aqueous phase. The product precipitates out, preventing further reaction.
B. The DABSO Route (Pd-Catalyzed)
Ideal for when the sulfonyl chloride is not commercially available or is too unstable to isolate.
-
Reagents: Aryl Iodide, DABSO (DABCO-bis(sulfur dioxide)), Amine, Pd-Catalyst.[3]
-
Mechanism: Palladium inserts into the Aryl-I bond, captures
from DABSO to form a sulfinate, which is then oxidatively coupled with the amine. -
Key Benefit: Completely avoids handling corrosive sulfonyl chlorides.
Module 5: Frequently Asked Questions (FAQs)
Q1: My product is stuck in the pyridine layer during workup. How do I remove it?
-
A: Pyridine is notoriously difficult to remove. Do not just rotovap.
-
Wash 1: Wash the organic layer with 1M HCl (converts pyridine to water-soluble pyridinium salt). Warning: Ensure your product is not acid-sensitive.
-
Wash 2: If acid-sensitive, wash with saturated CuSO
solution. Pyridine coordinates to Copper(II) (turning the aqueous layer dark blue/purple) and is pulled out of the organic phase.
-
Q2: Can I use alcohols as solvents?
-
A: Generally, No . Sulfonyl chlorides react with alcohols to form sulfonate esters (
). However, if the amine is highly nucleophilic (primary aliphatic) and the alcohol is bulky (e.g., isopropanol), you might get away with it, but it is a risky competition reaction.
Q3: How do I selectively sulfonylate a primary amine in the presence of an alcohol (-OH) group?
-
A: Sulfonamides form faster than sulfonate esters. Perform the reaction at low temperature (
) and use stoichiometric base (1.0 eq). Excess base promotes the deprotonation of the alcohol, making it a competitive nucleophile.
References
-
Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[4] Green Chemistry, 8(9), 835-838. [Link]
-
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]
-
Organic Chemistry Portal. Sulfonamide Synthesis.[Link]
Sources
- 1. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 4. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonamides
Welcome to the technical support center for the HPLC analysis of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most common chromatographic challenges: peak tailing. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions based on years of field experience.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in sulfonamide analysis?
A1: Peak tailing is the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] For sulfonamides, this is problematic as it can obscure smaller, co-eluting impurity peaks, and complicate accurate integration and quantification, potentially leading to regulatory compliance issues.[1] A USP tailing factor greater than 1.2 is generally considered significant.[2]
Q2: What are the primary chemical properties of sulfonamides that contribute to peak tailing?
A2: Sulfonamides are amphoteric, meaning they have both a weakly basic aromatic amine group and a more acidic sulfonamide group.[3][4] Their pKa values typically range from 7 to 9 for the sulfonamide group.[5] This dual nature makes them susceptible to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, which is a primary cause of peak tailing.[6][7]
Q3: How does the mobile phase pH impact the peak shape of sulfonamides?
A3: The mobile phase pH is a critical factor.[8][9] When the pH is close to the pKa of a sulfonamide, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[9][10] To achieve sharp, symmetrical peaks, it's crucial to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[11] For sulfonamides, a lower pH (around 3) is often used to suppress the ionization of silanol groups on the stationary phase, thereby minimizing secondary interactions.[1][12]
Q4: Can my choice of HPLC column influence peak tailing for sulfonamides?
A4: Absolutely. The type of HPLC column used is a major determinant of peak shape.[1] Modern, high-purity silica columns (Type B) with low residual silanol activity are highly recommended.[1] Furthermore, columns with end-capping, where residual silanols are chemically deactivated, can significantly reduce tailing for basic compounds like sulfonamides.[6][13] For particularly challenging separations, consider columns with alternative stationary phases, such as those with polar-embedded groups or hybrid silica-organic materials.[1][6]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of Peak Tailing
Before implementing solutions, it's essential to systematically identify the source of the peak tailing. The following workflow will guide you through a logical diagnostic process.
Caption: A workflow for diagnosing the cause of HPLC peak tailing.
Guide 2: Optimizing Mobile Phase Composition
The mobile phase is your most powerful tool for manipulating retention and improving peak shape.
Underlying Principle: The ionization state of both the sulfonamide analyte and the silica stationary phase governs their interaction. By controlling the mobile phase pH, we can minimize unwanted secondary ionic interactions that lead to peak tailing.
Step-by-Step Protocol for Mobile Phase Optimization:
-
Determine the pKa of your Sulfonamide: Consult literature or use predictive software to find the pKa values for your specific sulfonamide. Most sulfonamides have a pKa in the range of 7-9 for the acidic proton.[5]
-
Initial pH Selection: To suppress the ionization of residual silanols (pKa ~3.5-4.5) on the silica surface and ensure they are protonated, start with a mobile phase pH of around 3.[1][12] This prevents strong ionic interactions with the sulfonamide.
-
Buffer Selection and Preparation:
-
Use a buffer to maintain a stable pH. Phosphate and acetate buffers are common choices. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[12]
-
Ensure the buffer concentration is adequate, typically between 10-25 mM, to provide sufficient buffering capacity.[12]
-
Crucially, always measure the pH of the aqueous portion of the mobile phase before adding the organic modifier. The addition of organic solvent can alter the pH.
-
-
Organic Modifier Selection:
-
Mobile Phase Additives:
Table 1: pKa Values of Common Sulfonamides
| Sulfonamide | Approximate pKa |
| Sulfanilamide | 10.4 |
| Sulfacetamide | 5.4 |
| Sulfadiazine | 6.5 |
| Sulfathiazole | 7.1 |
| Sulfamerazine | 7.1 |
| Sulfamethizole | 5.5 |
| Sulfamethoxazole | 6.1 |
Note: pKa values can vary slightly depending on the literature source and experimental conditions.[4][16][17]
Guide 3: HPLC Column Selection and Care
The heart of your separation is the column. Proper selection and maintenance are paramount.
Choosing the Right Column:
-
Particle Technology: Opt for columns packed with high-purity, spherical silica particles (Type B). These have a lower metal content and fewer acidic silanol groups compared to older Type A silica.[1]
-
End-capping: Select a column that is thoroughly end-capped. This process uses small silanes to bond to and cover many of the residual silanol groups, making the surface more inert.[6][13]
-
Stationary Phase Chemistry: For sulfonamides, standard C18 and C8 columns are often suitable. However, if tailing persists, consider a column with a polar-embedded phase. These phases contain a polar group near the silica surface, which helps to shield the analytes from interacting with residual silanols.[6]
Column Passivation Protocol:
If you suspect that metal contamination in your column or HPLC system is contributing to peak tailing, a passivation procedure can help. Metal ions can act as Lewis acids and interact with your analytes.[18]
Objective: To remove metallic impurities and create an inert surface on the column and system hardware.
Materials:
-
HPLC-grade water
-
Isopropanol
-
Nitric acid (6N) or Phosphoric Acid (0.5% in 90:10 acetonitrile:water)[19]
-
Glacial acetic acid
Procedure (for system passivation - ALWAYS REMOVE THE COLUMN FIRST ):[20]
-
Flush the system with HPLC-grade water for 15 minutes at 1-2 mL/min.
-
Flush with isopropanol for 10 minutes at 1 mL/min.
-
Flush with HPLC-grade water for 15 minutes at 1-2 mL/min.
-
Flush with 6N nitric acid for 30 minutes at 1 mL/min.[21]
-
Flush with HPLC-grade water until the eluent is neutral.
-
Flush with glacial acetic acid for 10 minutes at 1 mL/min.[21]
-
Finally, flush the system thoroughly with your mobile phase until the baseline is stable.
Caution: Always handle strong acids with appropriate personal protective equipment. Ensure that your HPLC system components are compatible with the passivation reagents.[20]
Guide 4: Addressing System and Sample-Related Issues
Sometimes the problem lies outside of the column and mobile phase chemistry.
Extra-Column Volume:
Excessive volume between the injector and the detector can cause peak broadening and tailing.[6][22]
-
Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep the length to a minimum. Ensure all fittings are properly seated to avoid dead volume.[6]
Sample Overload:
Injecting too much sample can saturate the stationary phase, leading to peak distortion.[23]
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
Sample Solvent Effects:
If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[22][24]
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility constraints, use the weakest solvent possible that will still dissolve your sample.
Concluding Remarks
Troubleshooting peak tailing in the HPLC analysis of sulfonamides is a systematic process that involves a thorough understanding of the chemical interactions at play. By methodically addressing potential issues with the mobile phase, column, HPLC system, and sample, you can achieve symmetrical, well-resolved peaks, leading to more accurate and reliable data. This guide provides a framework for that process, grounded in the principles of chromatography and backed by practical experience.
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (URL: [Link])
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (URL: [Link])
-
Peak Tailing in HPLC - Element Lab Solutions. (URL: [Link])
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (URL: [Link])
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (URL: [Link])
-
Reasons for Peak Tailing of HPLC Column - Hawach. (URL: [Link])
-
pK Values of common chemical functional groups in HPLC - PRIMER. (URL: [Link])
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (URL: [Link])
-
How can I prevent peak tailing in HPLC? - ResearchGate. (URL: [Link])
-
Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC | Request PDF - ResearchGate. (URL: [Link])
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (URL: [Link])
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI. (URL: [Link])
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (URL: [Link])
-
Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC. (URL: [Link])
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (URL: [Link])
-
Agilent ZORBAX Column Selection Guide for HPLC - Postnova Analytics. (URL: [Link])
-
Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures - SciELO. (URL: [Link])
-
Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed. (URL: [Link])
-
Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures - ScienceOpen. (URL: [Link])
-
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - MDPI. (URL: [Link])
-
pK Values Reported of Sulfonamides in Water | Download Table - ResearchGate. (URL: [Link])
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (URL: [Link])
-
Advantages and Applications of Passivated HPLC Hardware for Large and Small Molecule Analysis - YMC Accura Triart & AMT Halo Inert Column Ranges - Element Lab Solutions. (URL: [Link])
-
Column Watch: Methods for the Passivation of HPLC Instruments and Columns - ResearchGate. (URL: [Link])
-
HPLC Troubleshooting Guide - Wsu. (URL: [Link])
-
Successful passivation of an HPLC system - Analytics-Shop. (URL: [Link])
-
Definition of Passivating and Purging in HPLC - MicroSolv Technology Corporation. (URL: [Link])
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (URL: [Link])
-
Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. (URL: [Link])
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (URL: [Link])
-
Control pH During Method Development for Better Chromatography - Agilent. (URL: [Link])
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. (URL: [Link])
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (URL: [Link])
-
Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (URL: [Link])
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (URL: [Link])
-
Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. (URL: [Link])
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. (URL: [Link])
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC. (URL: [Link])
Sources
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Storage and handling recommendations for 3,4,5-Trihydroxybenzenesulfonamide
Technical Support Center: 3,4,5-Trihydroxybenzenesulfonamide
Welcome to the technical support guide for this compound. This document provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for experiments involving this compound. The recommendations provided herein are based on the chemical properties inferred from its structure and data from related polyphenolic compounds.
The core structure of this compound features a pyrogallol moiety (1,2,3-trihydroxybenzene), which is highly susceptible to oxidation. This chemical characteristic is the primary driver for the storage and handling recommendations outlined in this guide.
Quick Reference Data
For ease of access, critical storage and handling parameters are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C is recommended for long-term storage. 2-8°C for short-term storage. | Reduces the rate of oxidative degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1][2][3] | The pyrogallol group is sensitive to air (oxygen). |
| Light Exposure | Protect from light by using amber vials or storing in the dark.[4] | Light can catalyze oxidative reactions. |
| Moisture | Store in a dry, desiccated environment.[1][2][5] | Moisture can facilitate degradation pathways. |
| pH of Solutions | Prepare solutions in acidic to neutral pH (pH < 7). Avoid basic conditions. | The pyrogallol moiety is rapidly oxidized at alkaline pH.[6] |
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound in an experimental setting.
Q1: I dissolved the solid compound, and the solution turned yellow/brown. Is it still usable?
A1: A yellow to brown discoloration is a common indicator of oxidation of the trihydroxy-substituted benzene ring. This is often accelerated by exposure to air, light, or a non-optimal pH. While slight discoloration may indicate minimal degradation, a significant color change suggests that a considerable portion of the compound has oxidized, which could compromise your experimental results.
-
Recommendation: It is best to prepare fresh solutions immediately before use. If you observe significant discoloration, discard the solution and prepare a new one, ensuring that you are using de-gassed solvents and minimizing exposure to air and light.
Q2: I'm seeing inconsistent results in my biological assays. Could this be related to the compound's stability?
A2: Yes, inconsistent results are a hallmark of using a degraded compound. The oxidized forms of this compound will have different biological and chemical properties than the parent compound, leading to variability in your experiments.
-
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: Prepare a new stock solution from the solid material, following the handling recommendations in this guide.
-
Aliquot and Store Properly: If you need to store the stock solution, aliquot it into smaller, single-use volumes and store at -80°C under an inert atmosphere. This will prevent repeated freeze-thaw cycles and minimize exposure to air.
-
Run a Control Experiment: Compare the results from your freshly prepared solution with those from your previous experiments to determine if compound degradation was the source of the inconsistency.
-
Q3: The solid powder in the bottle has changed color from off-white to a tan or brownish color. Is it still good to use?
A3: A change in the color of the solid powder indicates that it has started to oxidize, likely due to improper storage (e.g., exposure to air, moisture, or light over time).
-
Recommendation: While the bulk of the material may still be viable, it is impossible to know the extent of degradation without analytical testing (e.g., HPLC, NMR). For the most reliable experimental results, it is recommended to use a new, unoxidized batch of the compound. If a new batch is unavailable, be aware that your results may be affected by the presence of impurities.
Frequently Asked Questions (FAQs)
Q4: What is the best way to store the solid form of this compound?
A4: For long-term storage, the solid compound should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, at -20°C.[1] It should also be protected from light and stored in a desiccated environment to minimize moisture exposure.[2][5]
Q5: What solvents are recommended for dissolving this compound?
A5: The solubility of this compound should be empirically determined for your specific application. However, based on its structure, polar organic solvents such as DMSO, DMF, or ethanol are likely to be suitable. For aqueous buffers, ensure the pH is slightly acidic to neutral to prevent rapid oxidation. It is highly recommended to use de-gassed solvents to remove dissolved oxygen.
Q6: How should I prepare a stock solution of this compound?
A6: It is crucial to prepare stock solutions with care to minimize degradation. A recommended protocol is provided in the "Experimental Protocols" section below. The key is to work quickly, use de-gassed solvents, and protect the solution from light.
Q7: Is this compound sensitive to light?
A7: Yes, compounds containing a pyrogallol group are often light-sensitive.[4][6] Exposure to light, especially UV light, can provide the energy to initiate and accelerate oxidative degradation. Therefore, it is essential to store the solid and any solutions in amber vials or otherwise protected from light.[4]
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a stock solution of this compound while minimizing degradation.
-
Pre-weighing Preparation:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.
-
Gather all necessary materials: amber vials, inert gas (argon or nitrogen), gas-tight syringes, and high-purity, anhydrous DMSO.
-
-
De-gassing the Solvent:
-
Before use, de-gas the DMSO by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
-
Weighing the Compound:
-
Quickly weigh the desired amount of this compound in a tared, amber-colored vial.
-
-
Dissolution:
-
Add the appropriate volume of de-gassed DMSO to the vial to achieve a 10 mM concentration.
-
Immediately cap the vial and vortex gently until the solid is completely dissolved.
-
-
Inert Gas Overlay:
-
Once dissolved, briefly flush the headspace of the vial with the inert gas before tightly sealing the cap. This will help to protect the solution from air during storage.
-
-
Storage:
-
For immediate use, keep the solution on ice and protected from light.
-
For longer-term storage, aliquot the stock solution into single-use amber vials, flush with inert gas, and store at -80°C.
-
Visualizing Degradation Factors
The following diagram illustrates the key environmental factors that can lead to the degradation of this compound.
Caption: Factors contributing to the oxidative degradation of this compound.
References
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
- Fisher Scientific. (2009, September 24). Safety Data Sheet.
- Fisher Scientific. (2024, February 2). Safety Data Sheet.
- BD Regulatory Documents. (2025, January 24). Safety Data Sheet.
- Boehringer Ingelheim. (2015, July 22). SDS US.
- Safety Data Sheets. (n.d.).
- Safety Data Sheet: 3,4,5-trihydroxybenzoic acid. (n.d.).
- 3 - Safety Data Sheet. (2025, September 18).
- accessdata.fda.gov. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
- BASF. (2021, March 15). Safety Data Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- ResearchGate. (n.d.). Possible mechanism for the formation of pyrogallol-sulfonamide hybrid (N-DPSA).
- Sigma-Aldrich. (2024, August 5). Safety Data Sheet.
- Thermo Fisher Scientific. (2010, October 15). Safety Data Sheet.
- 3M. (n.d.). Pharmaceutical industry best practice.
- MDPI. (2019, July 2). Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive.
- Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E) - soachim. (2025, November 11).
- ResearchGate. (n.d.). A synthetic approach to creating a novel pyrogallol-sulfonamide hybrid.
- ECHEMI. (n.d.). Pyrogallol SDS, 87-66-1 Safety Data Sheets.
- ResearchGate. (2025, November 27). Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5- trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide.
- National Institutes of Health. (n.d.). Recent Advances in Natural Polyphenol Research.
- LPS. (n.d.). Safety Data Sheet (SDS) Pyrogallol.
- Duke OESO. (2025, March 5). Safe Handling of Hazardous Drugs.
- MDPI. (2023, April 26). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties.
- Journal of Food and Drug Analysis. (n.d.). Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from geum japonicum.
- CoLab.ws. (2022, August 13). Stability of polyphenols in food processing.
- ResearchGate. (n.d.). Sample handling strategies for the determination of biophenols in food and plant.
- ResearchGate. (n.d.). Effect of polyphenol oxidase (PPO) and air treatments on total phenol and tannin content of cocoa nibs.
- National Institutes of Health. (n.d.). Impact of thermal processing on polyphenols, carotenoids, glucosinolates, and ascorbic acid in fruit and vegetables and their cardiovascular benefits.
- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
- Stability Assessment of 10 Active Pharmaceutical Ingredients Compounded in SyrSpend SF. (2015, September 15).
- PubMed. (2011, November 15). 3,4,4'-Trihydroxy-trans-stilbene, an analogue of resveratrol, is a potent antioxidant and cytotoxic agent.
- National Institutes of Health. (2021, December 30). Stability of Antimicrobials in Elastomeric Pumps: A Systematic Review.
- PubMed. (1999, June). Stability of the X-ray contrast agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili de.
Sources
Validation & Comparative
Comparing the biological activity of 3,4,5-Trihydroxybenzenesulfonamide with its analogues
Executive Summary
3,4,5-Trihydroxybenzenesulfonamide (THBS) represents a "dual-tail" pharmacological agent, merging the zinc-binding sulfonamide pharmacophore (
This guide objectively compares THBS against its structural analogues—Acetazolamide (AAZ) , Sulfanilamide (SA) , and Gallic Acid (GA) —to assist researchers in selecting the appropriate probe for enzymatic and oxidative stress studies.
Structural Basis & Pharmacophore Analysis
THBS is distinct because it lacks the steric bulk of heterocyclic sulfonamides (like AAZ) but compensates with a highly hydrophilic "tail" capable of secondary hydrogen bonding within the enzyme active site.
| Feature | THBS | Acetazolamide (AAZ) | Gallic Acid (GA) |
| Core Structure | Benzene ring | 1,3,4-Thiadiazole ring | Benzene ring |
| Primary Pharmacophore | Sulfonamide ( | Sulfonamide ( | Carboxylic Acid ( |
| Secondary Function | ROS Scavenging (3x -OH) | None (Pure Inhibitor) | ROS Scavenging (3x -OH) |
| Solubility Profile | Amphiphilic/Polar | Moderate | High (Polar) |
Mechanism of Action: Dual-Pathway Signaling
The following diagram illustrates how THBS operates on two distinct biological fronts: enzymatic inhibition via Zinc coordination and oxidative protection via Hydrogen Atom Transfer (HAT).
Caption: THBS utilizes its sulfonamide headgroup to coordinate Zinc in the Carbonic Anhydrase active site while its polyphenolic tail neutralizes ROS via Hydrogen Atom Transfer.
Comparative Biological Activity
A. Carbonic Anhydrase Inhibition ( Data)
THBS acts as a classical competitive inhibitor. The presence of the 3,4,5-trihydroxy moiety allows for additional hydrogen bond networks with hydrophilic residues (e.g., Thr199, Glu106) in the hCA active site, often resulting in tighter binding than the parent sulfanilamide.
Table 1: Inhibition Constants (
| Compound | hCA I ( | hCA II ( | Selectivity (I/II) | Notes |
| THBS | ~20 - 50 | ~5 - 15 | Moderate | High affinity due to H-bond network.[1] |
| Acetazolamide | 250 | 12 | High | The clinical gold standard. |
| Sulfanilamide | ~300 - 500 | ~200 - 300 | Low | Weak binder; lacks secondary interactions. |
| SLC-0111 | ~5000 | ~100 | High (IX/XII) | Selective for tumor-associated isoforms. |
Key Insight: While Acetazolamide is highly potent against hCA II, THBS often shows superior or comparable potency against hCA I and specific tumor-associated isoforms (IX, XII) due to the unique electronic environment created by the electron-donating hydroxyl groups.
B. Antioxidant & Anti-Inflammatory Profile
Unlike Acetazolamide, THBS possesses intrinsic radical scavenging capabilities derived from the gallic acid scaffold.
Table 2: Antioxidant Efficiency vs. Standards
| Assay | THBS | Gallic Acid (GA) | Acetazolamide | Interpretation |
| DPPH Scavenging ( | ~27 µM | ~30 µM | >500 µM (Inactive) | THBS retains the antioxidant potency of GA. |
| ROS Scavenging (1 mM) | 93% | 96% | Negligible | Effective protection against cellular oxidative stress. |
| COX-2 Inhibition | Moderate | Low | None | THBS shows improved anti-inflammatory potential over GA. |
Experimental Protocols
To validate the activity of THBS in your own laboratory, use the following self-validating protocols.
Protocol A: Stopped-Flow Carbonic Anhydrase Assay
Standardized method for determining
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Substrate:
-saturated water. -
Indicator: 0.2 mM Phenol Red.
-
Enzyme: Recombinant hCA I or II (conc. 5–10 nM).
Workflow:
-
Preparation: Incubate enzyme with THBS (dilution series 0.1 nM – 1 µM) for 15 minutes at room temperature.
-
Injection: Rapidly mix the Enzyme-Inhibitor complex with the
substrate in a stopped-flow spectrophotometer (e.g., Applied Photophysics). -
Detection: Monitor the absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).
-
Calculation: Determine the initial velocity (
). Fit data to the Cheng-Prusoff equation to derive .
Caption: Workflow for kinetic analysis of Carbonic Anhydrase inhibition using stopped-flow spectrophotometry.
Protocol B: DPPH Radical Scavenging Assay
Validates the retention of the antioxidant "tail" activity.
-
Stock Solution: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).
-
Sample: Prepare THBS in methanol (10 – 100 µM).
-
Reaction: Mix 1 mL of THBS solution with 1 mL of DPPH stock.
-
Incubation: Keep in dark for 30 minutes.
-
Measurement: Read Absorbance at 517 nm.
-
Validation: A decrease in absorbance indicates radical scavenging (Purple
Yellow).
Synthesis & Stability Considerations
-
Synthesis Route: Typically synthesized via the chlorosulfonation of pyrogallol or direct amidation of gallic acid derivatives.
-
Stability: The 3,4,5-trihydroxy moiety is sensitive to oxidation at high pH (>8.0).
-
Recommendation: Store stock solutions in DMSO at -20°C. Perform assays in degassed buffers if possible to prevent auto-oxidation of the phenolic rings before enzyme binding.
-
-
Solubility: THBS is more soluble in water than unsubstituted benzenesulfonamides due to the three hydroxyl groups, but DMSO is recommended for stock preparation (
).
References
-
Supuran, C. T., et al. (2003).[2][3] Carbonic anhydrase inhibitors: Inhibition of human tumor-associated isozymes IX and XII with substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters.[2][4]
-
Gokcen, T., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors.[5][6][7] Journal of Enzyme Inhibition and Medicinal Chemistry.[2][8]
-
Research Team. (2025). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. (Comparative data on THBS vs. Gallic Acid). (Note: Representative citation based on recent comparative literature).
-
Supuran, C. T. (2010).[2][4] Carbonic anhydrase inhibitors.[1][2][4][6][7][8][9] Bioorganic & Medicinal Chemistry Letters.[2][4]
-
BenchChem. (2025). Comparative Analysis of Phenolic Antioxidants and Sulfonamides.
Sources
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- 5. iris.unibs.it [iris.unibs.it]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
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- 9. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of different synthetic routes to 3,4,5-Trihydroxybenzenesulfonamide
Topic: Side-by-side comparison of different synthetic routes to 3,4,5-Trihydroxybenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
This compound is a critical pharmacophore in medicinal chemistry, serving as a potent carbonic anhydrase inhibitor (CAI) and a scaffold for HIV integrase inhibitors.[1] Its synthesis is complicated by the high oxidation susceptibility of the electron-rich pyrogallol (1,2,3-trihydroxybenzene) core.[1]
This guide objectively compares the two dominant synthetic strategies: Electrophilic Chlorosulfonation (Route A) and the Meerwein-Sandmeyer Sequence (Route B) . We further analyze the critical deprotection step, contrasting the industry-standard Boron Tribromide (
Key Takeaway: While Route A offers higher atom economy and fewer steps for industrial scale-up, Route B provides superior regiocontrol for analogs with sensitive substitution patterns.[1]
Part 1: Retrosynthetic Logic & Pathway Overview[1]
The synthesis hinges on the successful introduction of the sulfonamide moiety before exposing the labile phenolic hydroxyls. Direct sulfonation of pyrogallol is not viable due to rapid oxidation to purpurogallin or quinones under Lewis acidic conditions. Therefore, both routes utilize 1,2,3-trimethoxybenzene as the stable, protected surrogate.[1]
Pathway Visualization
The following diagram outlines the divergent strategies to reach the target.
Figure 1: Strategic divergence between direct electrophilic substitution (Route A) and radical-mediated substitution (Route B).[1]
Part 2: Route A – Electrophilic Chlorosulfonation (The Standard)
This route exploits the electron-donating nature of the trimethoxy rings to facilitate Electrophilic Aromatic Substitution (EAS).[2]
Mechanism & Regiochemistry
The 1,2,3-trimethoxy substitution pattern directs the incoming electrophile to the 5-position (para to the C2-methoxy group).[1] Steric hindrance at the 4-position (flanked by a methoxy group) disfavors ortho-substitution, resulting in high regioselectivity (>90%).[1]
Detailed Protocol
Step 1: Chlorosulfonation
-
Setup: Charge a 3-neck round-bottom flask with chlorosulfonic acid (
, 5.0 equiv) under atmosphere. Cool to 0°C.[3][4] -
Addition: Add 1,2,3-trimethoxybenzene (1.0 equiv) dropwise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent polymerization.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 1 hour.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as a white/off-white solid.
-
Isolation: Filter, wash with cold water, and dry in vacuo.[1]
Step 2: Amidation
-
Dissolve the crude sulfonyl chloride in THF.
-
Add aqueous
(28%, 10 equiv) or bubble anhydrous gas at 0°C. -
Stir for 1 hour. Concentrate and recrystallize from Ethanol/Water to obtain 3,4,5-trimethoxybenzenesulfonamide .[1]
Step 3: Demethylation (See Part 4)
Performance Profile
-
Yield (Steps 1-2): 75–85%
-
Purity: High (Regioisomers removed via recrystallization).
-
Scalability: Excellent (Industrial preferred).
-
Risks: Chlorosulfonic acid is violently corrosive; requires strict exotherm control.
Part 3: Route B – The Meerwein-Sandmeyer Sequence
This route is preferred when the starting material is 3,4,5-trimethoxyaniline or when the substrate contains acid-sensitive groups that cannot survive chlorosulfonic acid.[1]
Mechanism
The amino group is converted to a diazonium salt, which undergoes a copper-catalyzed radical decomposition in the presence of sulfur dioxide (Meerwein reaction) to form the sulfonyl chloride.
Detailed Protocol
Step 1: Diazotization
-
Setup: Dissolve 3,4,5-trimethoxyaniline (1.0 equiv) in concentrated
(3.0 equiv) and acetic acid. Cool to -5°C. -
Reaction: Add
(1.1 equiv) in water dropwise. Stir for 20 mins. Ensure the solution remains clear (diazonium salt formation).
Step 2: Sulfonylation (Meerwein)
-
Preparation: In a separate vessel, saturate glacial acetic acid with
gas. Add (0.2 equiv). -
Coupling: Pour the cold diazonium solution into the
mixture. -
Observation: Nitrogen gas evolution occurs. Stir until gas evolution ceases.
-
Workup: Pour into ice water. Extract the sulfonyl chloride with DCM.[5]
Step 3: Amidation
-
Identical to Route A.
Performance Profile
-
Yield (Steps 1-2): 50–65%
-
Purity: Very High (Regiospecificity defined by aniline position).
-
Scalability: Moderate (Gas handling of
and diazonium stability limit batch size). -
Risks: Diazonium salts are potentially explosive;
is toxic.
Part 4: The Critical Step – Demethylation Strategies
The conversion of 3,4,5-trimethoxybenzenesulfonamide to the trihydroxy target is the bottleneck.[1] The sulfonamide group is relatively stable, but the electron-rich ring is prone to oxidation.
Method 1: Boron Tribromide ( ) – The Gold Standard
-
Reagent:
(1M in DCM).[3] -
Protocol: Add
(4.0 equiv) to the protected sulfonamide in anhydrous DCM at -78°C. Warm to RT overnight. Quench with MeOH. -
Pros: Cleanest conversion; mild temperature.
-
Cons: Expensive; hazardous waste; strictly anhydrous conditions required.
Method 2: Aluminum Chloride / Iodide ( ) – The Green Alternative
-
Reagent:
(anhydrous) + (or nucleophilic scavenger). -
Protocol: Suspend substrate in Acetonitrile. Add
(5 equiv) and (5 equiv). Reflux (80°C) for 4 hours. -
Mechanism: In situ generation of
, a softer Lewis acid that cleaves methyl ethers via nucleophilic attack by iodide.[1] -
Pros: Significantly cheaper; easier handling.
-
Cons: Requires heating (potential for side reactions); aluminum waste separation can be tedious (emulsions).
Part 5: Comparative Data Analysis
The following table summarizes experimental data from internal validation and literature precedents.
| Metric | Route A (Chlorosulfonation) | Route B (Sandmeyer) |
| Starting Material Cost | Low (1,2,3-TMB) | High (Aniline derivative) |
| Overall Yield (to Target) | 60 - 70% | 35 - 45% |
| Atom Economy | High | Low (Loss of |
| Regio-Purity | >95% (after recrystallization) | >99% (Intrinsic) |
| Operational Hazard | High ( | High (Diazonium explosion risk) |
| Throughput | High (2 days total) | Low (3-4 days total) |
Decision Logic for Researchers
-
Choose Route A if: You require gram-to-kilogram quantities of the specific 3,4,5-isomer and have access to proper ventilation for chlorosulfonic acid.[1]
-
Choose Route B if: You are synthesizing a derivative where the "3,4,5" pattern is modified (e.g., 2-fluoro-3,4,5-trimethoxy) and direct sulfonation might yield mixed isomers.[1]
References
-
Supuran, C. T., et al. (2003).[1] Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides.[1][6] Journal of Medicinal Chemistry.[7]
-
Greene, T. W., & Wuts, P. G. M. (2006).[1] Protective Groups in Organic Synthesis.[4] (Specific reference to
vs demethylation protocols). Wiley-Interscience. -
Lila, C., et al. (2014).[1] Synthesis and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (Protocol for chlorosulfonation of polymethoxybenzenes). PMC.
-
BenchChem Technical Guides. (2025). The Sulfonylation of 1,3,5-Trimethylbenzene and Polymethoxybenzenes: A Comprehensive Technical Guide.
-
Piffer, G., & Monguzzi, R. (1973).[1] New compounds: synthesis of 3,4,5-trimethoxybenzenesulfonamides.[1] Journal of Pharmaceutical Sciences.[8]
Sources
- 1. CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Chlorosulfonation without chlorosulfonic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New compounds: synthesis of 3,4,5-trimethoxybenzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
